molecular formula C15H20O B1368625 Cyclohexyl 2,3-dimethylphenyl ketone CAS No. 898769-12-5

Cyclohexyl 2,3-dimethylphenyl ketone

Cat. No.: B1368625
CAS No.: 898769-12-5
M. Wt: 216.32 g/mol
InChI Key: DTBVCMBEIHFYBA-UHFFFAOYSA-N
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Description

Cyclohexyl 2,3-dimethylphenyl ketone is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl 2,3-dimethylphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 2,3-dimethylphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBVCMBEIHFYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642595
Record name Cyclohexyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-12-5
Record name Cyclohexyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclohexyl 2,3-dimethylphenyl ketone CAS number 898769-12-5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical utility, synthesis, and application of Cyclohexyl 2,3-dimethylphenyl ketone .

Executive Summary

Cyclohexyl 2,3-dimethylphenyl ketone (CAS 898769-12-5) is a specialized aryl-cyclohexyl scaffold used primarily as a high-value intermediate in the synthesis of CNS-active pharmaceutical candidates.[1] Characterized by its sterically congested 2,3-dimethyl substitution pattern, this compound serves as a critical divergent point for the development of arylcyclohexylamines (NMDA receptor antagonists) and sigma receptor ligands .[1]

This guide outlines the physicochemical profile, regiospecific synthesis strategies, and downstream applications of this compound, providing researchers with a roadmap for utilizing this scaffold in lead optimization.[1]

Chemical Identity & Physicochemical Profile

Understanding the lipophilicity and steric environment of CAS 898769-12-5 is essential for predicting the pharmacokinetic behavior of its derivatives.[1]

Identification Data
ParameterDetail
IUPAC Name Cyclohexyl(2,3-dimethylphenyl)methanone
Common Name Cyclohexyl 2,3-dimethylphenyl ketone
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
SMILES CC1=C(C)C(C(=O)C2CCCCC2)=CC=C1
InChI Key DTBVCMBEIHFYBA-UHFFFAOYSA-N
Physicochemical Properties (Computed)
PropertyValueImplication for Drug Design
LogP (Predicted) ~4.2 - 4.5High lipophilicity; derivatives likely cross the Blood-Brain Barrier (BBB).[1]
H-Bond Acceptors 1 (Ketone)Suitable for hydrogen bonding with receptor pockets (e.g., serine residues).[1]
H-Bond Donors 0Non-polar surface area dominates.[1]
Rotatable Bonds 2Rigid core (phenyl-carbonyl-cyclohexyl) restricts conformational entropy.[1]
Topological Polar Surface Area 17.1 ŲExcellent membrane permeability profile.[1]

Synthetic Architectures: Regiospecific Construction

The synthesis of the 2,3-dimethyl isomer presents a regiochemical challenge. Direct Friedel-Crafts acylation of o-xylene typically favors the 3,4-dimethyl isomer due to steric hindrance at the 2,3-position.[1] Therefore, a Grignard-mediated approach is the requisite protocol for high-fidelity synthesis.[1]

Protocol: Grignard Addition to Nitrile (The "Nitrile Route")

This method avoids the over-addition often seen with acid chlorides and ensures the carbonyl is placed exactly at the 1-position relative to the 2,3-methyl groups.[1]

Reagents:

  • Precursor A: 1-Bromo-2,3-dimethylbenzene[1]

  • Precursor B: Cyclohexanecarbonitrile[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)[1]

  • Catalyst: Iodine (initiator)[1]

Step-by-Step Methodology:

  • Formation of Grignard Reagent:

    • Charge a flame-dried 3-neck flask with magnesium turnings (1.1 eq) and anhydrous THF under Argon.

    • Add a crystal of iodine and 10% of the 1-Bromo-2,3-dimethylbenzene solution.[1] Heat gently to initiate.[1]

    • Dropwise add the remaining bromide solution, maintaining a gentle reflux.[1] Stir for 1 hour post-addition to ensure formation of (2,3-dimethylphenyl)magnesium bromide.

  • Nucleophilic Attack:

    • Cool the Grignard solution to 0°C.

    • Add Cyclohexanecarbonitrile (1.0 eq) dropwise.[1] The steric bulk of the 2,3-dimethyl group requires controlled addition to prevent exotherms.[1]

    • Allow the reaction to warm to room temperature and reflux for 3–6 hours to form the imine magnesium salt intermediate.

  • Hydrolysis:

    • Cool to 0°C. Quench with cold aqueous HCl (2M). The acidic hydrolysis converts the intermediate imine salt directly to the ketone.[1]

    • Critical Control Point: Ensure hydrolysis is complete (monitor via TLC) before extraction, as the sterically hindered imine can be stable.

  • Workup:

    • Extract with Ethyl Acetate (3x).[1] Wash organic phase with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purify via flash column chromatography (Hexane/EtOAc gradient).[1]

Visualization of Synthetic Pathways

The following diagram illustrates the logic flow between the "Nitrile Route" (Preferred) and the "Acid Chloride Route" (Alternative), highlighting the critical intermediate steps.

Synthesis_Pathway Start 1-Bromo-2,3-dimethylbenzene Mg Mg / THF Start->Mg Grignard (2,3-Dimethylphenyl)magnesium bromide Mg->Grignard Grignard Formation ImineSalt Imine Magnesium Salt (Sterically Protected) Grignard->ImineSalt Route A (Preferred) Nucleophilic Addition Product Cyclohexyl 2,3-dimethylphenyl ketone (CAS 898769-12-5) Grignard->Product Route B (Alternative) Requires Catalyst to prevent 3° Alcohol RouteA_Reagent + Cyclohexanecarbonitrile RouteA_Reagent->ImineSalt Hydrolysis Acid Hydrolysis (H3O+) ImineSalt->Hydrolysis Hydrolysis->Product Ketone Release RouteB_Reagent + Cyclohexanecarbonyl Chloride RouteB_Reagent->Product Catalyst CuCl / LiCl Catalyst Catalyst->Product

Figure 1: Comparative synthetic routes. Route A (Nitrile) is preferred for regiochemical purity and preventing over-addition.[1]

Downstream Applications: The "Why"

In drug discovery, CAS 898769-12-5 is rarely the endpoint.[1] It is a divergent scaffold . The steric clash provided by the 2,3-dimethyl system (ortho-substitution) twists the phenyl ring out of planarity with the carbonyl, creating a unique 3D topology that differs from the flatter "phenyl cyclohexyl ketone" analogs.[1]

Primary Workflow: Reductive Amination

The most common application is the conversion to N-substituted amines .[1]

  • Target Class: NMDA Receptor Antagonists / Dissociative Anesthetics.[1]

  • Mechanism: The ketone is condensed with an amine (e.g., ethylamine, pyrrolidine) to form an imine, which is then reduced (using NaBH₄ or NaBH₃CN).[1]

  • SAR Insight: The 2,3-dimethyl substitution often increases potency or selectivity by restricting rotation, potentially locking the molecule in a bioactive conformation.[1]

Secondary Workflow: Grignard Addition
  • Target Class: Tertiary Alcohols (Cannabinoid mimetics / Opioid potentiators).[1]

  • Reaction: Addition of a second aryl or alkyl Grignard to the ketone.[1]

  • Result: A highly lipophilic tertiary alcohol with a quaternary center, often resistant to metabolic degradation.[1]

Visualization of Downstream Logic

Downstream_Logic cluster_0 Pathway 1: Reductive Amination cluster_1 Pathway 2: Nucleophilic Addition Ketone Cyclohexyl 2,3-dimethylphenyl ketone (Scaffold) Imine Intermediate Imine Ketone->Imine + R-NH2 / TiCl4 Alcohol Tertiary Alcohol Derivatives (Metabolically Stable Core) Ketone->Alcohol + R-MgBr Amine Arylcyclohexylamine Derivatives (NMDA/Sigma Ligands) Imine->Amine + NaBH4

Figure 2: Divergent synthesis pathways transforming the ketone scaffold into bioactive pharmacophores.[1]

Safety & Handling (GHS Standards)

While specific toxicological data for this exact isomer is limited, it shares hazard profiles with related aryl ketones.[1] Treat as a potent bioactive intermediate.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[1][2][4]

  • Handling Protocol:

    • Use only in a chemical fume hood.[1]

    • Wear nitrile gloves and safety goggles.[1]

    • Storage: Store in a cool, dry place under inert gas (Argon) if storing for extended periods to prevent alpha-oxidation.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 73011639, Cyclohexyl-3,4-dimethylphenyl ketone (Isomer Comparison). Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1] Phenyl cyclohexyl ketone (General Class Properties). SRD 69.[1][5] Retrieved from [Link][1][5]

  • BuyersGuideChem. (2026). Cyclohexyl 2,3-dimethylphenyl ketone Suppliers and Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to Cyclohexyl-(2,3-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of cyclohexyl-(2,3-dimethylphenyl)methanone, a substituted aromatic ketone. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert analysis based on structurally related compounds. This guide will cover the compound's identity, predicted physicochemical properties, a proposed synthetic route based on established organic chemistry principles, expected analytical characterization data, and a discussion of its potential biological activities based on analogous structures. This document aims to serve as a foundational resource for researchers and professionals in medicinal chemistry, chemical synthesis, and drug discovery who are interested in this and related molecular scaffolds.

Chemical Identity and Structure

Cyclohexyl-(2,3-dimethylphenyl)methanone is an organic compound featuring a cyclohexyl ring and a 2,3-dimethylphenyl group attached to a central carbonyl carbon.[1]

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name cyclohexyl-(2,3-dimethylphenyl)methanone[1]
CAS Number 898769-12-5[1]
Molecular Formula C₁₅H₂₀O[1]
Molecular Weight 216.32 g/mol (Calculated)
Canonical SMILES CC1=CC=CC(=C1C)C(=O)C2CCCCC2[1]
InChI InChI=1S/C15H20O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3[1]
InChI Key DTBVCMBEIHFYBA-UHFFFAOYSA-N[1]

Diagram 1: Chemical Structure of Cyclohexyl-(2,3-dimethylphenyl)methanone

reactant1 Cyclohexanecarbonyl chloride catalyst AlCl3 (Lewis Acid) reactant1->catalyst Reacts with reactant2 1,2-Dimethylbenzene reactant2->catalyst Reacts with product Cyclohexyl-(2,3-dimethylphenyl)methanone catalyst->product Forms workup Aqueous Workup product->workup Quenched by solvent Inert Solvent (e.g., DCM) purification Column Chromatography workup->purification Purified by

Caption: Workflow for the proposed synthesis of cyclohexyl-(2,3-dimethylphenyl)methanone.

Detailed Experimental Protocol (Proposed)

Materials:

  • Cyclohexanecarbonyl chloride

  • 1,2-Dimethylbenzene (o-xylene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add cyclohexanecarbonyl chloride (1.0 equivalent) to the stirred suspension. Then, add a solution of 1,2-dimethylbenzene (1.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure cyclohexyl-(2,3-dimethylphenyl)methanone.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized cyclohexyl-(2,3-dimethylphenyl)methanone would rely on a combination of spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-7.4 ppm. Cyclohexyl Protons: Multiplets in the range of δ 1.2-1.9 ppm (aliphatic CH and CH₂). A multiplet around δ 3.0-3.5 ppm for the methine proton alpha to the carbonyl. Methyl Protons: Two singlets around δ 2.2-2.4 ppm.
¹³C NMR Carbonyl Carbon: A signal in the downfield region, typically around δ 200-210 ppm. Aromatic Carbons: Signals in the range of δ 125-140 ppm. Cyclohexyl Carbons: Signals in the aliphatic region, typically δ 25-45 ppm. Methyl Carbons: Signals around δ 15-20 ppm.
Infrared (IR) C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion (M⁺): A peak at m/z = 216. Key Fragments: Fragments corresponding to the loss of the cyclohexyl group (m/z = 133) and the 2,3-dimethylbenzoyl cation (m/z = 133).

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of cyclohexyl-(2,3-dimethylphenyl)methanone is primarily dictated by the ketone functional group.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Oxidation: While generally stable to oxidation, strong oxidizing agents under harsh conditions could cleave the molecule.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

  • Alpha-Halogenation: The alpha-carbons to the carbonyl can be halogenated under acidic or basic conditions.

Potential Applications and Biological Activity

While there is no direct evidence of the biological activity of cyclohexyl-(2,3-dimethylphenyl)methanone, the broader class of substituted cyclohexyl methanones and related structures have shown promise in several areas of drug discovery.

  • Antimicrobial and Antifungal Activity: Structurally related compounds, particularly oxime derivatives of cyclohexyl-phenyl-methanones, have been investigated for their potential as antimicrobial and antifungal agents. The lipophilic nature of the cyclohexyl and dimethylphenyl groups may facilitate membrane permeability in microorganisms.

  • Anticancer Activity: Some ketone and oxime-containing compounds have been explored as potential anticancer agents, though the mechanism of action for this specific scaffold is unknown.

  • Enzyme Inhibition: The ketone moiety could potentially interact with the active sites of various enzymes, making it a candidate for inhibitor design.

Further research is required to elucidate the specific biological activities of cyclohexyl-(2,3-dimethylphenyl)methanone. In vitro screening against a panel of bacterial, fungal, and cancer cell lines would be a logical first step.

Safety and Handling

Based on the available information for cyclohexyl 2,3-dimethylphenyl ketone, the compound should be handled with care.

  • Hazards: It is classified as harmful if swallowed. [1]* Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Cyclohexyl-(2,3-dimethylphenyl)methanone is a substituted aromatic ketone with potential for further investigation in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its known properties and offers expert predictions for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The proposed synthetic route via Friedel-Crafts acylation offers a straightforward method for its preparation, and the predicted analytical data provides a basis for its characterization. Future research should focus on the experimental validation of these properties and the exploration of its biological activities to unlock its full potential.

References

  • PubChem. (n.d.). Cyclohexyl-(2,3-dimethyl-4-propoxyphenyl)methanone. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Methanol, (cyclohexyl)(2,3-dimethylphenyl)-. Retrieved February 17, 2026, from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl phenyl ketone, 712-50-5. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Phenyl cyclohexyl ketone. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

Sources

Introduction: The Imperative of Precision in Chemical Communication

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexyl Ketones

In the fields of medicinal chemistry and drug development, a molecule's structure is inextricably linked to its function. Unambiguous, systematic communication of this three-dimensional structure is paramount for reproducibility, intellectual property claims, and regulatory submissions. The International Union of Pure and Applied Chemistry (IUPAC) has established a comprehensive system of nomenclature that serves as the universal language for chemists. This guide provides a detailed exploration of the IUPAC rules for naming substituted cyclohexyl ketones, a common and vital structural motif in many pharmaceutical agents. As a senior application scientist, this paper is designed not merely to list rules, but to provide a framework for understanding the logic behind them, ensuring that researchers can name and interpret these complex structures with confidence and accuracy.

Pillar 1: Establishing the Parent Structure and Principal Functional Group

The foundation of any IUPAC name is the identification of a parent hydride, which is then modified to reflect the functional groups and substituents present.

The Parent Hydride: Cyclohexane

For the compounds , the core is a six-membered carbon ring with only single bonds. This parent hydride is named cyclohexane .

The Principal Functional Group: The Ketone

The presence of a carbonyl group (C=O) within the cyclohexane ring defines the compound as a ketone. According to IUPAC priority rules, the ketone functional group takes precedence over many other groups, including alcohols, amines, alkenes, alkynes, and alkyl halides.[1][2] This high priority is rooted in the higher oxidation state of the carbonyl carbon compared to these other groups.

To name the parent structure, the final "-e" of the parent hydride (cyclohexane) is replaced with the suffix "-one".[3]

  • Parent Structure Name: Cyclohexanone

This name inherently implies the presence of the carbonyl group within the six-membered ring.

Pillar 2: The Systematic Naming Workflow - A Step-by-Step Protocol

The process of naming a substituted cyclohexanone follows a logical, sequential workflow. This ensures that every feature of the molecule is accounted for in a standardized manner.

G A 1. Identify Parent Structure (Cyclohexanone) B 2. Assign Locants (Number the Ring) - Carbonyl Carbon is C1 - Give substituents lowest possible numbers A->B C 3. Identify & Name Substituents (e.g., methyl, chloro, hydroxy) B->C D 4. Determine Stereochemistry (cis/trans and R/S) C->D E 5. Assemble Full IUPAC Name - Stereodescriptors first - Alphabetize substituents D->E

Caption: IUPAC Naming Workflow for Substituted Cyclohexanones.

Protocol 1: Assigning Locants - Numbering the Cyclohexanone Ring

The numbering of the ring atoms is the critical step that defines the position of all substituents.

  • Assign C1 to the Carbonyl Carbon : The carbon atom of the carbonyl group is, by definition, assigned position number 1 (C1).[3] This locant is considered implicit and is not included in the final name unless there is ambiguity (e.g., in a cyclohexanedione).[4]

  • Number the Ring to Minimize Substituent Locants : Numbering can proceed either clockwise or counter-clockwise from C1. The correct direction is the one that assigns the lowest possible locant numbers to the substituents at the first point of difference.[4][5]

  • Tie-Breaking Rule : If both numbering directions result in the same set of locants, the substituent that comes first alphabetically is assigned the lower number.[6][7]

Protocol 2: Identifying, Naming, and Ordering Substituents
  • Identify All Substituents : Locate all atoms or groups attached to the cyclohexanone ring, other than the hydrogen atoms required to satisfy carbon's tetravalency.

  • Name Each Substituent :

    • Alkyl groups are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., -CH₃ is methyl).

    • Halogens are named with an "-o" suffix (e.g., -Cl is chloro).[4]

    • Lower-priority functional groups are named using specific prefixes (e.g., -OH is hydroxy, -NH₂ is amino).[1]

  • Alphabetize Substituents : The substituent prefixes are arranged alphabetically in the final name.[6]

    • Important Note: The multiplying prefixes di-, tri-, tetra-, etc., which are used when the same substituent appears more than once, are ignored during alphabetization. However, prefixes like "iso-" and "neo-" are considered part of the substituent name and are used for alphabetization.[5]

Pillar 3: Advanced Considerations - Incorporating Stereochemistry

For drug development professionals, defining the absolute and relative stereochemistry of a molecule is non-negotiable, as different stereoisomers can have drastically different biological activities.

Relative Stereochemistry: cis and trans Descriptors

When a cyclohexanone ring has two or more substituents, their relative spatial orientation can be described using cis (on the same side of the ring's plane) or trans (on opposite sides).[8][9]

  • Protocol:

    • Determine the reference plane of the cyclohexane ring.

    • Observe the orientation of the two key substituents (e.g., are they both pointing "up" or is one "up" and one "down"?).

    • If they are on the same side, the prefix is cis-.

    • If they are on opposite sides, the prefix is trans-.

    • The prefix is italicized and placed at the beginning of the name, followed by a hyphen, e.g., trans-2-chloro-3-methylcyclohexan-1-one.

Absolute Stereochemistry: The Cahn-Ingold-Prelog (CIP) System (R/S)

For any chiral center (a carbon atom with four different substituents), its absolute configuration must be specified as either R (rectus, right) or S (sinister, left).[10]

G cluster_0 CIP Priority Assignment at a Chiral Center cluster_1 Configuration Determination A 1. Identify four groups on chiral carbon B 2. Assign priority (1-4) based on atomic number A->B C 3. Orient molecule: Lowest priority group (4) points away B->C D 4. Trace path from priority 1 -> 2 -> 3 C->D E (R) Configuration D->E Clockwise F (S) Configuration D->F Counter-clockwise

Caption: Decision workflow for assigning R/S configuration.

  • Protocol for Integration into IUPAC Name:

    • Assign the R or S configuration for each chiral center in the molecule.

    • The configuration, along with its locant number, is placed in parentheses at the beginning of the name.[11]

    • If there are multiple chiral centers, they are all included in the same set of parentheses, separated by commas (e.g., (2R,4S)-...).[11]

Data Presentation: Worked Examples

The following table synthesizes the rules into practical examples, progressing from simple to complex structures relevant to medicinal chemistry.

StructureIUPAC NameRationale
Example 1: 3-Methylcyclohexan-1-one3-Methylcyclohexan-1-one The carbonyl is C1. Numbering proceeds clockwise to give the methyl group the lowest possible locant (3) instead of 5.
Example 2: trans-2-Chloro-5-methylcyclohexan-1-onetrans-2-Chloro-5-methylcyclohexan-1-one The carbonyl is C1. Numbering counter-clockwise gives locants 2 (for chloro) and 5 (for methyl). Numbering clockwise would give 5 and 6, which is incorrect. "Chloro" comes before "methyl" alphabetically. The trans prefix indicates the chloro and methyl groups are on opposite sides of the ring.[8][9]
Example 3: (R)-3-Hydroxycyclohexan-1-one(R)-3-Hydroxycyclohexan-1-one The ketone has higher priority than the alcohol, so the suffix is "-one" and the -OH group is a "hydroxy" prefix.[1] The chiral center at C3 is assigned the R configuration based on CIP rules.[10]
Example 4: (2S,4R)-2-Amino-4-fluoro-4-methylcyclohexan-1-one(2S,4R)-2-Amino-4-fluoro-4-methylcyclohexan-1-one The carbonyl is C1. Numbering gives the amino group C2 and the fluoro/methyl groups C4. Substituents are alphabetized: amino, fluoro, methyl. The absolute configurations at the two stereocenters (C2 and C4) are specified at the beginning of the name.[11]

Conclusion

The IUPAC nomenclature for substituted cyclohexyl ketones is a systematic and logical framework essential for clear scientific communication. By understanding the core principles of parent structure identification, functional group priority, and the sequential workflow for numbering and substituent ordering, researchers can deconstruct and name complex molecules with high fidelity. The integration of stereochemical descriptors such as cis/trans and R/S is not an optional addendum but a critical component of the name, particularly in a drug development context where stereoisomerism dictates biological activity. Mastery of this system is a core competency for any scientist working at the molecular level, ensuring that the language of chemistry remains precise, unambiguous, and universal.

References

  • IUPAC Rules. (n.d.). Department of Chemistry, University of Wisconsin. Retrieved February 17, 2026, from [Link]

  • IUPAC. (n.d.). Blue Book P-60-65. IUPAC Nomenclature. Retrieved February 17, 2026, from [Link]

  • Loong, M. (2018, August 13). Numbering in IUPAC name of a trisubstituted cyclohexane. Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]

  • IUPAC. (1996). Basic Terminology of Stereochemistry (IUPAC Recommendations 1996). Retrieved February 17, 2026, from [Link]

  • Open Library Publishing Platform. (n.d.). 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 17, 2026, from [Link]

  • University of Calgary. (n.d.). R/S nomenclature. Department of Chemistry. Retrieved February 17, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved February 17, 2026, from [Link]

  • Reusch, W. (2013, May 5). Nomenclature Examples. Michigan State University Department of Chemistry. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved February 17, 2026, from [Link]

  • No Brain Too Small. (n.d.). IUPAC naming. Retrieved February 17, 2026, from [Link]

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Methodological & Application

Synthesis of Cyclohexyl 2,3-dimethylphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of Cyclohexyl 2,3-dimethylphenyl ketone, a valuable ketone intermediate in the development of pharmaceuticals and fine chemicals.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer an in-depth exploration of the chemical principles, strategic considerations, and practical execution of its synthesis. We will primarily focus on the classical and robust Friedel-Crafts acylation pathway, while also discussing modern alternatives such as organometallic coupling reactions. Each protocol is presented with an emphasis on causality, ensuring that the reader understands the rationale behind every experimental choice, from reagent selection to reaction conditions.

Strategic Overview: Pathways to an Asymmetric Ketone

The synthesis of an asymmetric ketone like Cyclohexyl 2,3-dimethylphenyl ketone requires the strategic formation of a carbon-carbon bond between a cyclohexyl acyl group and a 2,3-dimethylphenyl (o-xylene) moiety. The primary challenge lies in achieving this coupling with high selectivity and yield. Three principal strategies are considered, each with distinct advantages and mechanistic underpinnings.

  • Strategy A: Friedel-Crafts Acylation (Primary Recommended Protocol). This is the most direct and industrially relevant method, involving an electrophilic aromatic substitution reaction between 2,3-dimethylbenzene and cyclohexanecarbonyl chloride, catalyzed by a Lewis acid.[3] It is renowned for its reliability in synthesizing aromatic ketones.[4]

  • Strategy B: Organometallic Coupling (Gilman Reagent). This approach utilizes a nucleophilic 2,3-dimethylphenyl group, in the form of a lithium dialkylcuprate (Gilman reagent), to attack the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.[5] This method offers excellent selectivity, as the less reactive Gilman reagents do not typically add to the ketone product.[6][7]

  • Strategy C: Suzuki-Miyaura Cross-Coupling (Modern Catalytic Approach). A powerful palladium-catalyzed reaction that couples an organoboron compound (2,3-dimethylphenylboronic acid) with an acyl chloride.[8][9] This method is noted for its high functional group tolerance and chemoselectivity.[10]

The following diagram illustrates these divergent synthetic pathways.

G cluster_end Final Product o_xylene 2,3-Dimethylbenzene gilman Lithium di(2,3-dimethylphenyl)cuprate o_xylene->gilman 1. Br₂ 2. Mg or Li 3. CuI boronic 2,3-Dimethylphenylboronic acid o_xylene->boronic Multi-step (e.g., via Grignard) chc_acid Cyclohexanecarboxylic Acid chc_chloride Cyclohexanecarbonyl Chloride chc_acid->chc_chloride SOCl₂ or (COCl)₂ product Cyclohexyl 2,3-dimethylphenyl ketone chc_chloride->product Strategy A: Friedel-Crafts Acylation (with 2,3-Dimethylbenzene + AlCl₃) gilman->product Strategy B: Organocuprate Coupling (with Cyclohexanecarbonyl Chloride) boronic->product Strategy C: Suzuki-Miyaura Coupling (with Cyclohexanecarbonyl Chloride + Pd catalyst)

Caption: Divergent synthetic strategies for Cyclohexyl 2,3-dimethylphenyl ketone.

Protocol I: The Friedel-Crafts Acylation Pathway

This method is the cornerstone for synthesizing aromatic ketones due to its efficiency and the stability of the key acylium ion intermediate, which prevents the carbocation rearrangements often plaguing Friedel-Crafts alkylations.[11][12] The reaction proceeds in two main stages: preparation of the acylating agent and the Lewis acid-catalyzed electrophilic aromatic substitution.

Mechanistic Principle: Formation of the Acylium Ion

The reaction is initiated by the activation of cyclohexanecarbonyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[13] The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4] This highly electrophilic species is then attacked by the electron-rich π-system of the 2,3-dimethylbenzene ring. Subsequent deprotonation of the resulting intermediate (a sigma complex) restores aromaticity and yields the final ketone product, with regeneration of the catalyst.[14][15]

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride Cyclohexanecarbonyl Chloride Complex [Acyl-Cl-AlCl₃] Complex AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 AromaticRing 2,3-Dimethylbenzene (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Aromatic Ring Product Cyclohexyl 2,3-dimethylphenyl ketone SigmaComplex->Product + [AlCl₄]⁻ HCl HCl CatalystRegen AlCl₃ (Regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Protocol 2.2.1: Synthesis of Cyclohexanecarbonyl Chloride

  • Rationale: The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation that activates the carbonyl group for acylation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[16]

  • Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
    Cyclohexanecarboxylic acid 128.17 25.0 g 0.195 1.0
    Thionyl chloride (SOCl₂) 118.97 21.0 mL (34.4 g) 0.290 1.5
    Anhydrous Toluene - 50 mL - -

    | Dimethylformamide (DMF) | - | 2-3 drops | - | Catalytic |

  • Procedure:

    • Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the evolving HCl and SO₂ gases.

    • Reagent Addition: Charge the flask with cyclohexanecarboxylic acid (25.0 g) and anhydrous toluene (50 mL). Add a catalytic amount of DMF (2-3 drops).

    • Reaction: Slowly add thionyl chloride (21.0 mL) to the stirred solution at room temperature via an addition funnel.

    • Heating: After the initial effervescence subsides, heat the mixture to reflux (approx. 80-90°C) for 2 hours.

    • Isolation: Allow the reaction to cool to room temperature. The product, cyclohexanecarbonyl chloride, is isolated by fractional distillation under reduced pressure. The toluene is removed first, followed by the product (boiling point ~185°C at atmospheric pressure, lower under vacuum). The yield should be >90%.

Protocol 2.2.2: Friedel-Crafts Acylation of 2,3-Dimethylbenzene

  • Rationale: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) reacts violently with water.[17] A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone, rendering it inactive. The reaction is typically run at a low temperature initially to control the exothermic reaction, then warmed to drive it to completion.[18]

  • Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
    Anhydrous Aluminum Chloride (AlCl₃) 133.34 24.7 g 0.185 1.1
    2,3-Dimethylbenzene (o-xylene) 106.17 17.7 g (20.5 mL) 0.167 1.0
    Cyclohexanecarbonyl Chloride 146.61 24.5 g 0.167 1.0
    Anhydrous Dichloromethane (DCM) - 200 mL - -
    6M Hydrochloric Acid (HCl) - 150 mL - -
    Saturated Sodium Bicarbonate (NaHCO₃) - 100 mL - -
    Brine (Saturated NaCl) - 100 mL - -

    | Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |

  • Procedure:

    • Catalyst Suspension: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (24.7 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath.

    • Acylium Ion Formation: Add the cyclohexanecarbonyl chloride (24.5 g) dropwise to the stirred AlCl₃ suspension over 20 minutes. Maintain the temperature at 0°C. Allow the mixture to stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.[17]

    • Substrate Addition: In a separate flask, dissolve 2,3-dimethylbenzene (17.7 g) in 100 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 45 minutes, keeping the internal temperature below 5°C.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up:

      • Cool the reaction mixture back to 0°C in an ice bath.

      • Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 6M HCl (150 mL) to decompose the aluminum complex. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

      • Transfer the mixture to a separatory funnel. Separate the organic layer.

      • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 100 mL of brine.

    • Purification:

      • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

      • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexanes to yield Cyclohexyl 2,3-dimethylphenyl ketone as a solid or high-boiling oil.[19] Expected yield is typically in the range of 70-85%.

Alternative Protocol: The Organocuprate (Gilman) Pathway

  • Rationale: While Grignard reagents are powerful nucleophiles, they often react twice with acyl chlorides to produce tertiary alcohols.[6][20] Gilman reagents (R₂CuLi), being softer and less reactive nucleophiles, selectively react once with acyl chlorides to afford ketones, making them ideal for this transformation.[5][7][21] The reaction is typically performed at low temperatures to prevent side reactions.[7]

Protocol 3.1: Synthesis via Lithium di(2,3-dimethylphenyl)cuprate

  • Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
    1-Bromo-2,3-dimethylbenzene 185.06 18.5 g 0.10 2.0
    Lithium metal 6.94 1.5 g 0.21 4.2
    Copper(I) Iodide (CuI) 190.45 9.5 g 0.05 1.0
    Cyclohexanecarbonyl Chloride 146.61 7.3 g 0.05 1.0
    Anhydrous Tetrahydrofuran (THF) - 250 mL - -

    | Saturated Ammonium Chloride (NH₄Cl) | - | 100 mL | - | - |

  • Procedure:

    • Organolithium Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add lithium metal (1.5 g) and 100 mL of anhydrous THF. Cool to 0°C. Add 1-bromo-2,3-dimethylbenzene (18.5 g) dropwise. Stir at 0°C for 2 hours until the lithium is consumed, forming a solution of 2,3-dimethylphenyllithium.

    • Gilman Reagent Formation: In a separate flame-dried flask, suspend copper(I) iodide (9.5 g) in 50 mL of anhydrous THF and cool to -20°C. Slowly transfer the previously prepared organolithium solution via cannula into the CuI suspension. The solution will typically change color, indicating the formation of the lithium di(2,3-dimethylphenyl)cuprate. Stir for 30 minutes at this temperature.

    • Coupling Reaction: Cool the Gilman reagent to -78°C (dry ice/acetone bath). Add a solution of cyclohexanecarbonyl chloride (7.3 g) in 100 mL of anhydrous THF dropwise. Stir at -78°C for 1 hour.

    • Work-up & Purification: Allow the reaction to warm slowly to room temperature. Quench by pouring into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Troubleshooting and Final Considerations

  • Low Yield in Friedel-Crafts: The most common cause is moisture, which deactivates the AlCl₃ catalyst.[17] Ensure all glassware is flame-dried and reagents are anhydrous. Insufficient catalyst can also be a problem; at least one equivalent is necessary due to product complexation.

  • Isomeric Impurities: Friedel-Crafts acylation of substituted benzenes can sometimes lead to a mixture of isomers. For 2,3-dimethylbenzene, acylation is sterically directed, and the desired product is typically major, but other isomers can form. Purification by chromatography or recrystallization is essential.

  • Safety: Friedel-Crafts reagents (AlCl₃, acyl chlorides) are corrosive and react with moisture. Organolithium reagents are pyrophoric. All manipulations must be performed under an inert atmosphere in a fume hood by trained personnel.

By carefully selecting the synthetic strategy and meticulously controlling the reaction conditions as detailed in these protocols, researchers can reliably synthesize Cyclohexyl 2,3-dimethylphenyl ketone for application in further scientific discovery.

References

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available from: [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Available from: [Link]

  • Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Available from: [Link]

  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Available from: [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Available from: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • University of Science. (2024, January 12). ORGANIC REACTION MECHANISM. Available from: [Link]

  • Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. U.S. Patent and Trademark Office.
  • Giménez-Tarín, D., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2329–2334. Available from: [Link]

  • Jiang, C., et al. (2018). Suzuki–Miyaura coupling of unstrained ketones via chelation-assisted C–C bond cleavage. Organic & Biomolecular Chemistry, 16(38), 6848-6852. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of B. 1-Chloro-1-cyclohexanecarboxylic acid chloride. Available from: [Link]

  • Giménez-Tarín, D., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Available from: [Link]

  • Pearson. (2022, May 4). Acid Chloride to Ketone: Videos & Practice Problems. Available from: [Link]

  • Organic Syntheses. (n.d.). Cyclohexylidenecyclohexane. Available from: [Link]

  • de Oliveira, R. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1769. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega, 8(1), 1039–1047. Available from: [Link]

  • Wang, C., et al. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. ACS Catalysis, 8(10), 9561-9567. Available from: [Link]

  • Mlinarić, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1401-1408. Available from: [Link]

  • Chemistry Steps. (2024, December 26). R2CuLi Organocuprates - Gilman Reagents. Available from: [Link]

  • Osbourn, J. (2021, July 8). Addition of an Organocuprate to an Acid Chloride [Video]. YouTube. Available from: [Link]

  • Sawada, H., et al. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(3), 841-846. Available from: [Link]

  • Li, J., et al. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Available from: [Link]

  • Manasa Life Sciences. (n.d.). Cyclohexanecarbonyl chloride. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available from: [Link]

  • CK-12 Foundation. (2026, January 14). Preparation of Ketones. Available from: [Link]

  • University of Wisconsin-Madison. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Available from: [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 57639. Available from: [Link]

  • Organic Syntheses. (n.d.). 2,3-Diphenylindone. Available from: [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Available from: [Link]

  • Wanfang Data. (2007, March 18). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. Available from: [Link]

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  • Organic Syntheses. (n.d.). Phenylmagnesium bromide. Available from: [Link]

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Application Note: Purification of Cyclohexyl 2,3-dimethylphenyl ketone by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of Cyclohexyl 2,3-dimethylphenyl ketone (CAS: 898769-12-5), a lipophilic intermediate commonly synthesized via Friedel-Crafts acylation. Due to the steric bulk of the ortho-methyl groups and the lipophilicity of the cyclohexyl ring, this molecule presents unique separation challenges, particularly in removing unreacted o-xylene and separating potential regioisomers (e.g., 3,4-dimethylphenyl variants).

This protocol departs from generic "mix-and-run" methods. It establishes a self-validating workflow based on thermodynamic retention models (


) and optimized stationary phase interactions.

Chemo-Physical Profile & Separation Strategy[1][2][3]

To design an effective column, we must first understand the analyte's behavior on the stationary phase (Silica Gel 60).

PropertyValue / DescriptionChromatographic Implication
Structure Aryl-Alkyl KetoneModerate polarity. Interacts with silica silanols via hydrogen bonding (acceptor) and dipole-dipole interactions.
LogP (Predicted) ~4.5 - 5.0Highly lipophilic. Will elute early in non-polar solvents.[1] Requires tight control of solvent strength to prevent "flushing" the compound.
Key Impurities 1. o-Xylene (Starting Material)2. Cyclohexanecarboxylic acid3.[2] Regioisomers (3,4-dimethyl)1. Elutes at solvent front (Non-polar).2. Streaks/Retains strongly (Polar/Acidic).3. Critical separation pair; requires shallow gradient.
Detection UV

~254 nm
The aromatic ring provides strong UV absorption.
The Separation Logic
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm) is sufficient. The surface area (~500 m²/g) provides ample resolution for the ketone vs. non-polar hydrocarbons.

  • Mobile Phase: A binary gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) .[1][3]

    • Why? Toluene is often used for aromatics, but Hex/EtOAc offers better volatility for product recovery and sufficient selectivity for the ketone functionality.

  • Loading Strategy: Solid Load (Dry Load) is mandatory.

    • Causality: Friedel-Crafts crude mixtures are often viscous oils containing residual aluminum salts. Liquid loading these mixtures leads to channeling and band broadening. Adsorbing the crude onto silica prevents this.

Method Development (TLC Optimization)

Before packing the column, the solvent system must be tuned using Thin Layer Chromatography (TLC).[4]

Protocol:

  • Prepare a 10% EtOAc in Hexane solution.

  • Spot the crude mixture and a co-spot of the starting material (o-xylene).

  • Target

    
    :  The ketone should appear at 
    
    
    
    0.25 – 0.35
    .
    • If

      
       > 0.5:[5] The solvent is too strong; reduce EtOAc to 5%.
      
    • If

      
       < 0.2: The solvent is too weak; increase EtOAc to 15-20%.
      

Typical Observation:

  • 
     0.90: o-Xylene (elutes immediately).
    
  • 
     0.30: Cyclohexyl 2,3-dimethylphenyl ketone  (Target).
    
  • 
     0.05:  Cyclohexanecarboxylic acid (stays at baseline).
    

Detailed Purification Protocol

Step 1: Sample Preparation (Dry Loading)
  • Dissolve the crude oil (e.g., 1.0 g) in a minimal amount of Dichloromethane (DCM).

  • Add Silica Gel (ratio 1:2 w/w relative to crude mass).

  • Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Validation: Ensure no clumps remain. Clumps cause "streaking."

Step 2: Column Packing
  • Column Size: Use a 40g silica cartridge (or glass column equivalent, ~25mm x 150mm) for 1g of crude.

  • Ratio: Maintain a 30:1 to 50:1 Silica-to-Sample ratio.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane. This removes air and neutralizes the heat of solvation.

Step 3: Elution Gradient

A linear gradient is superior to isocratic elution here, as it sharpens the peak of the lipophilic ketone while keeping polar impurities stuck at the top.

Gradient Table:

Time (CV)% Ethyl Acetate (in Hexane)Action / Phase
0 – 2 0% (Pure Hexane)Elution of Impurities: Flushes unreacted o-xylene and non-polar byproducts.
2 – 8 0%

10%
Target Elution: The ketone will elute typically between 4% and 8% EtOAc.
8 – 10 10%

20%
Wash: Ensures all target is eluted.
10 – 12 100% EtOAcFlush: Strips polar acids/carbinols (discard these fractions).
Step 4: Fraction Collection & Analysis
  • Collect fractions of approx. 15-20 mL (for a 40g column).

  • Monitor UV absorbance at 254 nm.[6]

  • Critical Decision: If a shoulder appears on the main peak, it is likely the 3,4-dimethyl isomer. Isolate the center fractions and re-column the "shoulder" fractions if yield is critical.

Visualized Workflows

Diagram 1: Purification Workflow

This flowchart illustrates the critical path from crude reaction mixture to isolated pure compound, highlighting the "Dry Load" decision point.

PurificationWorkflow Start Crude Reaction Mixture (Friedel-Crafts) Workup Aqueous Workup (Quench AlCl3 with HCl) Start->Workup Remove Lewis Acid TLC TLC Analysis (Target Rf 0.3 in 10% EtOAc) Workup->TLC Decision Is Sample Solid/Viscous? TLC->Decision DryLoad Dry Loading (Adsorb on Silica) Decision->DryLoad Yes (Recommended) WetLoad Wet Loading (Dissolve in Hexane) Decision->WetLoad No Column Flash Column Chromatography (0-10% Gradient) DryLoad->Column WetLoad->Column Fractions Fraction Analysis (UV 254nm) Column->Fractions Final Pure Cyclohexyl 2,3-dimethylphenyl ketone Fractions->Final Evaporation

Caption: Figure 1. End-to-end purification workflow emphasizing the critical Dry Loading step for viscous Friedel-Crafts products.

Diagram 2: Isomer Separation Logic

A decision tree for handling the separation of the 2,3-dimethyl isomer from potential 3,4-dimethyl impurities.

IsomerSeparation Input Mixed Isomers (2,3- and 3,4-) Check Check Resolution (Rs) on TLC Input->Check GoodRes Rs > 0.2 (Distinct Spots) Check->GoodRes BadRes Rs < 0.1 (Figure-8 Spot) Check->BadRes StdCol Standard Flash (0-10% EtOAc) GoodRes->StdCol ModCol Modified Method (Use Toluene or Silver Nitrate) BadRes->ModCol Change Selectivity Result Pure 2,3-Isomer StdCol->Result ModCol->Result

Caption: Figure 2. Decision logic for difficult isomer separations. If standard Hex/EtOAc fails, switching the non-polar phase to Toluene often improves aromatic selectivity.

Troubleshooting & Expert Tips

Issue: "The compound is eluting too fast (in the first 2 CV)."
  • Cause: The "solvent shock" of dissolving the sample in a strong solvent (like DCM) and liquid loading it.

  • Fix: Switch to Dry Loading (as described in Step 1). This eliminates solvent effects during the injection phase.

Issue: "I see a tailing peak."
  • Cause: Residual carboxylic acid (from hydrolysis of the acid chloride) co-eluting or dragging.

  • Fix: Add 1% Acetic Acid to the mobile phase. This protonates the impurity, keeping it sharp, or (better yet) wash the crude with dilute NaOH before the column to remove the acid entirely.

Issue: "Isomer Co-elution (2,3 vs 3,4)."
  • Advanced Fix: If Hexane/EtOAc fails to separate the isomers, switch the mobile phase to Toluene/Hexane (Gradient) . The

    
     interactions between Toluene and the aromatic rings of the isomers often provide different selectivity than simple polarity-based separation [1].
    

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[7] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[7]

  • Biotage. (2025).[3] Flash Chromatography Solvent Selection Guide.

  • Teledyne ISCO. (n.d.). Method Development for Normal Phase Purification. Application Note AN18.

  • BenchChem. (2025).[8] Synthesis and Properties of Cyclohexyl Phenyl Ketone Derivatives.

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Application Note: A Comprehensive Guide to the Gas Chromatographic Analysis of Ketone Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the analysis of ketone synthesis products using gas chromatography (GC). Ketones are a pivotal class of organic compounds, serving as crucial intermediates and final products in the pharmaceutical, fragrance, and specialty chemical industries. Consequently, robust and reliable analytical methods are paramount for reaction monitoring, purity assessment, and quality control. This document offers an in-depth exploration of sample preparation, GC method development, and data analysis, underpinned by the scientific rationale for each procedural step. Protocols for both achiral and chiral separations are presented, along with troubleshooting guidance to address common analytical challenges.

Introduction: The Analytical Imperative in Ketone Synthesis

The synthesis of ketones, whether through oxidation of secondary alcohols, Friedel-Crafts acylation, or other modern synthetic methodologies, necessitates precise analytical oversight. Gas chromatography, with its high resolving power and sensitivity, stands as a primary analytical tool. The volatility of many common ketones makes them ideal candidates for GC analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust GC methods for the qualitative and quantitative analysis of ketone-containing reaction mixtures and purified products.

Foundational Principles: Sample Preparation for Ketone Analysis

The adage "garbage in, garbage out" is particularly pertinent to chromatographic analysis. Proper sample preparation is the cornerstone of accurate and reproducible results. The choice of technique is dictated by the sample matrix, the concentration of the ketone analytes, and their physicochemical properties.

Direct Injection and Dilution

For relatively clean samples where the ketone products are in high concentration and dissolved in a volatile organic solvent compatible with the GC system, a "dilute and shoot" approach is often sufficient.

  • Rationale: This is the most straightforward sample preparation method, minimizing sample handling and potential for analyte loss. The primary goal is to dilute the sample to a concentration within the linear dynamic range of the detector.

  • Solvent Selection: The choice of solvent is critical. It should completely dissolve the sample, be of high purity to avoid extraneous peaks, and have a boiling point significantly different from the early-eluting analytes to prevent co-elution. Common choices include methanol, acetone, and dichloromethane.[1]

  • Accurately weigh a known amount of the reaction mixture or purified product into a volumetric flask.

  • Add a high-purity solvent (e.g., HPLC-grade acetone or dichloromethane) to the flask to dissolve the sample completely.

  • Dilute the sample to the desired concentration, ensuring it falls within the calibrated range of the instrument.

  • Transfer an aliquot of the diluted sample to a 2 mL autosampler vial.

  • If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.[2]

Headspace Analysis for Volatile Ketones

For the analysis of highly volatile ketones in complex or non-volatile matrices (e.g., residual solvents in a solid product), static headspace analysis is a powerful technique.

  • Causality: This method relies on the partitioning of volatile analytes between the sample matrix and the gaseous phase (headspace) in a sealed vial at a controlled temperature.[1] An aliquot of the headspace is then injected into the GC, preventing non-volatile matrix components from contaminating the system.

  • Accurately weigh a known amount of the sample into a headspace vial.

  • Add a suitable matrix-modifying solvent if necessary to facilitate the release of the ketones.

  • Seal the vial with a PTFE-faced septum.[3]

  • Place the vial in the headspace autosampler and incubate at a specific temperature for a set time to allow for equilibration of the ketones between the sample and the headspace.

  • The autosampler will then automatically inject a defined volume of the headspace gas into the GC inlet.

Derivatization: Enhancing Analyte Properties

For ketones that are less volatile, exhibit poor peak shape due to polarity, or require enhanced sensitivity, chemical derivatization is often employed.[1][4]

  • Expert Insight: Derivatization modifies the ketone's functional group, typically to increase its volatility and thermal stability, and to reduce its polarity, thereby improving peak shape and resolution.[5]

This two-step process is particularly useful for complex mixtures containing various functional groups.

  • Methoximation: Converts aldehydes and ketones to their corresponding oximes. This step is crucial as it prevents tautomerization of the carbonyl group, which could otherwise lead to multiple derivative peaks for a single analyte.[5]

  • Silylation: The subsequent addition of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl, carboxyl, and amino groups with a trimethylsilyl (TMS) group, increasing volatility.[5][6]

For trace-level analysis, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is highly effective.

  • Mechanism: PFBHA reacts with the carbonyl group of ketones to form PFB-oximes. The highly electronegative pentafluorobenzyl group makes the derivative particularly sensitive to Electron Capture Detection (ECD) and enhances performance in Negative Chemical Ionization (NCI) Mass Spectrometry.[7]

  • Advantages: This method offers quantitative reactions, and the resulting derivatives are thermally stable and can be readily resolved by GC.

  • Prepare a standard solution of the ketone and a derivatizing solution of PFBHA in a suitable solvent.

  • Mix the sample or standard with the PFBHA solution in a reaction vial.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to ensure complete derivatization.[8]

  • After cooling, the derivatized sample is ready for GC injection.

Gas Chromatography Method Development: A Systematic Approach

A well-developed GC method is crucial for achieving the desired separation and obtaining accurate results. The following sections detail the key parameters to consider.

Column Selection: The Heart of the Separation

Choosing the correct stationary phase is the most critical step in method development.[9][10][11] The principle of "like dissolves like" is a good starting point.

  • For General Ketone Analysis: A mid-polarity column is often a suitable choice. A wax-type column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., CP-Wax 52 CB), provides good separation for a range of ketones.[12]

  • For a Broader Range of Analytes: A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., SLB-5ms) is a versatile, low-polarity column suitable for a wide array of organic compounds, including ketones.

  • Column Dimensions: A 30 m x 0.25 mm I.D. x 0.25 µm film thickness column is a common starting point, offering a good balance of efficiency and sample capacity.[9][10][11]

Parameter Effect on Separation Typical Starting Point
Stationary Phase Governs selectivity based on analyte polarity.Mid-polarity (e.g., Wax) or low-polarity (e.g., 5% phenyl)
Column Length Longer columns provide higher resolution but longer analysis times.30 m
Internal Diameter (I.D.) Smaller I.D. increases efficiency but lowers sample capacity.0.25 mm
Film Thickness Thicker films increase retention, useful for volatile analytes.0.25 µm
Inlet Parameters: Ensuring Efficient Vaporization

The inlet is where the sample is vaporized and introduced onto the column.

  • Injection Mode: Split injection is common for concentrated samples to prevent column overloading. Splitless injection is used for trace analysis to ensure the entire sample is transferred to the column.

  • Inlet Temperature: The temperature should be high enough to ensure rapid and complete vaporization of the analytes without causing thermal degradation. A typical starting point is 250°C.[12]

Oven Temperature Program: Controlling Elution

The oven temperature program controls the elution of analytes from the column.

  • Initial Temperature: Should be low enough to trap volatile analytes at the head of the column.

  • Ramp Rate: A slower ramp rate generally improves resolution but increases analysis time. A typical starting point is 10°C/min.[12]

  • Final Temperature: Should be high enough to elute all components of interest in a reasonable time.

  • Column: Agilent CP-Wax 52 CB, 25 m x 0.53 mm, 2.0 µm film thickness[12]

  • Carrier Gas: Nitrogen at a constant flow.[12]

  • Inlet: Direct injection at 250°C.[12]

  • Oven Program: 50°C hold for 2 minutes, then ramp at 10°C/min to 200°C, hold for 5 minutes.[12]

  • Detector: FID at 275°C.[12]

Detector Selection: Seeing the Separated Components
  • Flame Ionization Detector (FID): The FID is a robust, general-purpose detector that responds to most organic compounds. It offers a wide linear range and is ideal for quantitative analysis when the identity of the analytes is known.

  • Mass Spectrometer (MS): An MS detector provides both quantitative data and qualitative structural information, making it invaluable for identifying unknown byproducts in a synthesis reaction. It is the most suitable method for the determination of the total blood level of ketone bodies.[13]

Chiral Separations: Analyzing Stereoisomers

In pharmaceutical and fine chemical synthesis, the enantiomeric purity of a chiral ketone is often a critical quality attribute. Chiral GC, utilizing cyclodextrin-based stationary phases, is a powerful technique for separating enantiomers.[14]

  • Mechanism of Separation: Derivatized cyclodextrins create a chiral environment within the stationary phase. Enantiomers interact differently with the chiral selector, leading to differential retention times.[14]

  • Column Selection: The choice of cyclodextrin derivative (e.g., permethylated β-cyclodextrin) affects the selectivity for different classes of chiral compounds, including ketones.[14][15]

  • Column: A cyclodextrin-based chiral column (e.g., β-DEX).

  • Optimization: Enantiomeric resolution is highly dependent on the oven temperature. Lowering the analysis temperature often increases the separation factor (α) between enantiomers.[15] Therefore, start with a low isothermal oven temperature and gradually increase it to find the optimal balance between resolution and analysis time.

  • Carrier Gas: Use hydrogen or helium as the carrier gas for better efficiency.

  • Injection and Detection: Standard split/splitless injection and FID or MS detection are typically used.

Data Analysis and Method Validation

Qualitative and Quantitative Analysis
  • Identification: Analytes are identified by comparing their retention times to those of authentic reference standards run under the same conditions. MS provides definitive identification through mass spectral matching.

  • Quantification: The concentration of each ketone is determined by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations. The use of an internal standard is recommended to correct for variations in injection volume and instrument response.[16]

Method Validation

For use in a regulated environment, the GC method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The linear relationship between analyte concentration and detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[17]

Troubleshooting Common GC Problems

A systematic approach is key to resolving issues that may arise during GC analysis.[18][19]

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing Active sites in the inlet liner or column; column contamination.Use a deactivated liner; trim the first few cm of the column; replace the column.[18][20]
Baseline Drift Column bleed; contaminated carrier gas; detector contamination.Condition the column; replace gas traps; clean the detector.[20]
Poor Resolution Inappropriate column; incorrect oven temperature program.Select a more suitable stationary phase; optimize the temperature ramp.[18]
Ghost Peaks Sample carryover from previous injections; septum bleed.Run a solvent blank; use a high-quality septum and replace it regularly.[18]

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the GC analysis of ketone synthesis products.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Synthesis Product Dilution Dilution Sample->Dilution Choose Method Headspace Headspace Prep Sample->Headspace Choose Method Derivatization Derivatization Sample->Derivatization Choose Method GC_System GC-FID/MS System Dilution->GC_System Injection Headspace->GC_System Injection Derivatization->GC_System Injection Chromatogram Chromatogram GC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Curve Report Final Report Quantification->Report

Caption: Workflow for GC Analysis of Ketones.

Conclusion

This application note has provided a comprehensive overview of the critical aspects of analyzing ketone synthesis products by gas chromatography. By understanding the principles behind sample preparation, method development, and data analysis, researchers can confidently develop and implement robust and reliable GC methods. The provided protocols offer a solid starting point for a wide range of ketone analyses, from simple purity assessments to complex chiral separations. Adherence to these principles will ensure the generation of high-quality, reproducible data, which is essential for advancing research, development, and quality control in the chemical and pharmaceutical industries.

References

  • Analytical Methods for Ketones | PDF | Gas Chromatography - Scribd. Available at: [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. - Semantic Scholar. Available at: [Link]

  • Simultaneous Determination of Ketone Bodies in Biological Samples by Gas Chromatographic Headspace Analysis - Oxford Academic. Available at: [Link]

  • Ketones, C3 – C10 - Agilent. Available at: [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry - ResearchGate. Available at: [Link]

  • Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed. Available at: [Link]

  • Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents.
  • GC-MS Sample Preparation - Organomation. Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Available at: [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

  • A Guide to GC Sample Preparation - ILT. Available at: [Link]

  • Gas Chromatography - Shimadzu. Available at: [Link]

  • 2.5F: Sample Preparation for Gas Chromatography - Chemistry LibreTexts. Available at: [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Available at: [Link]

  • Gas Chromatography (GC) Columns: Types & Selection Guide. Available at: [Link]

  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Available at: [Link]

  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - OUCI. Available at: [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics - LOUIS - UAH. Available at: [Link]

  • D2192 − 06 (Reapproved 2012) - Standard Test Method for - Purity of Aldehydes and Ketones1. Available at: [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine - ResearchGate. Available at: [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - MDPI. Available at: [Link]

Sources

Strategic Utilization of Cyclohexyl Ketones in Pharmaceutical Synthesis

[1]

Executive Summary: The sp³ Advantage

In modern medicinal chemistry, the cyclohexyl moiety serves as a critical bioisostere for phenyl rings and tert-butyl groups. Unlike planar aromatic systems, cyclohexyl ketones introduce sp³ complexity (three-dimensionality) and improve metabolic stability by blocking oxidative metabolism common at benzylic positions.

This guide details the strategic synthesis and application of cyclohexyl ketones, specifically focusing on their role as precursors for arylcyclohexylamines (e.g., NMDA receptor antagonists, analgesics) and atypical antipsychotics (e.g., Cariprazine intermediates).

Key Applications
  • Bioisosteric Replacement: Enhancing solubility and receptor fit by replacing flat phenyl rings with puckered cyclohexane rings.

  • Divergent Synthesis: Serving as the electrophilic "anchor" for reductive aminations, Grignard additions, and

    
    -functionalizations.
    

Strategic Synthesis: Accessing the Scaffold

Before functionalization, the cyclohexyl ketone core must be constructed. The most robust industrial route involves the Friedel-Crafts Acylation of arenes.

Protocol A: Synthesis of Cyclohexyl Phenyl Ketone

Target: Preparation of Cyclohexyl Phenyl Ketone (CAS: 712-50-5) Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) Utility: Intermediate for muscle relaxants (e.g., Tetrazepam) and photoinitiators.

Reagents & Materials
ReagentEquiv.[1][2][3]Role
Benzene (or Toluene for analogs)Solvent/Reactant (Excess)Substrate & Solvent
Cyclohexanecarbonyl Chloride 1.0 equivElectrophile Source
Aluminum Chloride (AlCl₃) 1.1 - 1.2 equivLewis Acid Catalyst
Dichloromethane (DCM) Solvent (Optional)Diluent (if not using neat benzene)
HCl (1M) QuenchHydrolysis of Aluminum complex
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Lewis Acid Activation: Charge the flask with anhydrous AlCl₃ (1.2 eq) and dry DCM (or Benzene). Cool to 0°C in an ice bath.

  • Acyl Chloride Addition: Add Cyclohexanecarbonyl chloride (1.0 eq) dropwise over 30 minutes. Observation: The mixture should turn yellow/orange, indicating the formation of the acylium ion complex.

  • Substrate Addition: If using substituted benzene, add the arene (1.0 eq) dropwise. If using benzene as solvent, proceed to heating.

  • Reaction: Warm to room temperature (RT) and stir for 1 hour. Heat to reflux (approx. 40-50°C for DCM, 80°C for Benzene) for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench (Critical): Cool the mixture to 0°C. Slowly pour the reaction mixture onto crushed ice/HCl. Caution: Exothermic hydrolysis of AlCl₃ releases HCl gas.

  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or perform vacuum distillation (bp ~135°C at 12 mmHg).

Downstream Functionalization: The "Cariprazine" Route

The most high-value transformation of cyclohexyl ketones in pharma is Stereoselective Reductive Amination . This is the gateway to trans-1,4-substituted cyclohexane architectures found in drugs like Cariprazine (Vraylar).

Protocol B: Stereoselective Reductive Amination

Target: Synthesis of trans-N-substituted cyclohexylamines. Challenge: Controlling the cis/trans ratio. Thermodynamic control typically favors the trans isomer (equatorial amine).

Reagents & Materials
ReagentEquiv.[1][2][3]Role
Cyclohexyl Ketone Substrate 1.0 equivElectrophile
Primary/Secondary Amine 1.1 - 1.2 equivNucleophile
Sodium Triacetoxyborohydride (STAB) 1.5 equivSelective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0 equivCatalyst (Activates imine)
1,2-Dichloroethane (DCE) SolventNon-coordinating solvent
Step-by-Step Methodology
  • Imine Formation: In a dry flask, dissolve the Cyclohexyl ketone (1.0 eq) and Amine (1.1 eq) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1-2 eq). Stir at RT for 30-60 minutes to establish the imine/iminium equilibrium.

    • Note: If the ketone is sterically hindered, add 3Å molecular sieves to remove water and drive equilibrium.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. The reaction is typically mildly exothermic.

  • Stirring: Stir at RT for 12-24 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (basic pH is required to extract the free amine).

  • Workup: Extract with DCM. Wash with brine. Dry over MgSO₄.

  • Stereochemical Analysis: Analyze the cis/trans ratio via ¹H NMR. The trans isomer (equatorial C-N bond) typically shows a triplet-of-triplets (tt) splitting pattern for the methine proton with large coupling constants (

    
     Hz).
    

Visualizing the Pathway

The following diagram illustrates the divergent utility of cyclohexyl ketones, moving from the Friedel-Crafts assembly to specific pharmaceutical applications like Alpha-Bromination (for heterocycles) and Reductive Amination.

Gcluster_0Step 1: Scaffold Assemblycluster_1Step 2: Pharma Functionalizationcluster_2Step 3: Drug TargetsBenzeneBenzene/AreneKetoneCyclohexyl PhenylKetone (Intermediate)Benzene->KetoneAcylClCyclohexanecarbonylChlorideAcylCl->KetoneAlCl3AlCl3 CatalystAlCl3->KetoneCatalyzesBrominationAlpha-Bromination(Br2/AcOH)Ketone->BrominationElectrophilic Subst.RedAminReductive Amination(Amine + STAB)Ketone->RedAminNucleophilic Addn.TetrazepamTetrazepam Precursor(Muscle Relaxant)Bromination->TetrazepamHeterocyclizationPhotoAlpha-Hydroxy Ketones(Photoinitiators)Bromination->PhotoHydrolysisCariprazineCariprazine Analogs(Antipsychotic)RedAmin->CariprazineStereoselectiveReduction (Trans)

Figure 1: Divergent synthetic workflow converting raw materials into high-value pharmaceutical intermediates via the cyclohexyl ketone scaffold.

Troubleshooting & Optimization

Solvent Effects on Stereoselectivity

In reductive amination, the choice of solvent influences the cis/trans ratio.

  • DCE/DCM: Favors the thermodynamic product (trans-isomer) due to slower reduction rates allowing equilibration.

  • Methanol: Accelerates imine formation but may trap the kinetic product (cis-isomer) if NaBH₄ is used.

  • Recommendation: Use DCE with NaBH(OAc)₃ for maximum trans-selectivity (preferred for Cariprazine-type scaffolds).

Alpha-Bromination Challenges

When performing

  • Issue: Polybromination.

  • Solution: Use N-Bromosuccinimide (NBS) with catalytic Ammonium Acetate (NH₄OAc) instead of liquid bromine. This provides a slow, controlled release of Br⁺.

Safety Data Sheet (SDS) Highlights
  • Cyclohexyl Phenyl Ketone: Skin Irritant (Category 2). Avoid inhalation of dust/mist.

  • Aluminum Chloride: Reacts violently with water. Quench under inert gas with extreme caution.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Ensure proper venting.

References

  • BenchChem. (2025).[4][5] Experimental Protocol for the Oximation of Cyclohexyl Phenyl Ketone. Retrieved from

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Amines.[1][6] Retrieved from

  • National Institutes of Health (NIH). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[7] Retrieved from

  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.[8] Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation for Aryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and process development professionals who utilize this cornerstone reaction for the synthesis of aryl ketones. Here, we move beyond simple protocols to address the common, and often frustrating, issues encountered in the lab. Our goal is to provide you with the causal understanding and actionable solutions needed to improve your reaction yields, minimize side products, and troubleshoot effectively.

Section 1: Foundational Principles of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution (EAS) reaction for forming a C-C bond between an aromatic ring and an acyl group. The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which is then attacked by the electron-rich aromatic ring.[1][2][3]

The mechanism involves three key steps:

  • Formation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), coordinates to the acyl chloride or anhydride. This complex then fragments to generate a resonance-stabilized acylium ion (R-C=O⁺).[2][4]

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[2][5]

  • Deprotonation & Regeneration: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[2]

However, a critical feature of this reaction is that the ketone product is a Lewis base and forms a stable complex with the Lewis acid.[6][7] This complexation deactivates the product, preventing further acylation (a major advantage over Friedel-Crafts alkylation), but it also sequesters the catalyst.[7][8][9] Consequently, stoichiometric or even super-stoichiometric amounts of the Lewis acid are typically required for the reaction to proceed to completion.[6][7][9]

FC_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Complexation AcylCl R-CO-Cl Complex1 [R-CO-Cl---AlCl₃] AcylCl->Complex1 + AlCl₃ LewisAcid AlCl₃ Acylium R-C≡O⁺ (Acylium Ion) Complex1->Acylium AlCl4 AlCl₄⁻ Complex1->AlCl4 Arene Arene (Ar-H) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion ProductComplex [Ar-CO-R---AlCl₃] SigmaComplex->ProductComplex + AlCl₄⁻ - AlCl₃ - H⁺ HCl HCl

Caption: Generalized mechanism of Friedel-Crafts acylation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues that lead to suboptimal results in Friedel-Crafts acylation.

Q1: My reaction is sluggish or gives a very low yield. What are the primary factors to investigate?

A1: Low yield is the most frequent complaint and can almost always be traced back to one of four critical areas: catalyst deactivation, insufficient catalyst loading, substrate reactivity, or suboptimal temperature.

  • Catalyst Deactivation (Moisture): Lewis acids like AlCl₃ and FeCl₃ are extremely sensitive to moisture.[10][11] Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.

    • Solution: Always use anhydrous solvents and reagents. Ensure glassware is rigorously dried, preferably by flame-drying under an inert atmosphere (N₂ or Ar) just before use. Use freshly opened containers of the Lewis acid catalyst.[11]

  • Insufficient Catalyst Stoichiometry: As mentioned, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[6][12] If you use only a catalytic amount, the reaction will stop once all the catalyst is complexed with the initial product formed.

    • Solution: A general starting point is to use at least 1.0 to 1.1 equivalents of the Lewis acid relative to the limiting reagent (either the aromatic compound or the acylating agent).[7] For some substrates, particularly those containing other Lewis basic sites, more than one equivalent may be necessary.[13]

  • Substrate Reactivity: The reaction fails on strongly deactivated aromatic rings. Groups like nitro (-NO₂), cyano (-CN), or another acyl group (-COR) withdraw electron density, making the ring too "electron-poor" to attack the acylium ion.[8][14]

    • Solution: If your substrate is deactivated, the classical Friedel-Crafts acylation may not be the appropriate method. Consider alternative synthetic routes.

  • Reaction Temperature: Temperature control is crucial. Some reactions require heating to overcome the activation energy, while others may need to be run at low temperatures (e.g., 0 °C) to prevent side reactions. Excessively high temperatures can promote decomposition of reagents or products.[6]

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). If you observe charring or multiple side products, lower the temperature. Monitor the reaction by TLC to find the optimal balance.

Q2: I'm observing significant formation of side products. How can I improve selectivity?

A2: While Friedel-Crafts acylation is generally more selective than alkylation, side products can still arise, primarily from polysubstitution on highly activated rings or reactions with functional groups.

  • Polyacylation: This is rare because the first acyl group deactivates the ring, but it can occur with highly activated substrates like phenols or anilines.[6]

    • Solution: Use a milder Lewis acid (see Table 1) or lower the reaction temperature. Using the aromatic substrate as the limiting reagent can also help.

  • Substrate Incompatibility: Aromatic rings bearing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[6] The lone pairs on nitrogen or oxygen are Lewis basic and will coordinate strongly with the Lewis acid catalyst, deactivating both the catalyst and the ring.[6][11][15]

    • Solution: Protect the interfering group. Convert an amine to an amide or a hydroxyl group to an ester before performing the acylation.[6] The protecting group can be removed in a subsequent step.[6][11]

Q3: How do I choose the right Lewis acid catalyst and determine the correct stoichiometry?

A3: The choice of Lewis acid is a balance between reactivity and selectivity. A more powerful Lewis acid can drive difficult reactions but may also promote side reactions.

Lewis Acid CatalystTypical Stoichiometry (equiv.)Common SolventsKey Considerations & Limitations
AlCl₃ 1.1 - 2.5Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂)High Reactivity. The most common and powerful catalyst. Extremely moisture-sensitive. Can cause charring at elevated temperatures.[7][11]
FeCl₃ 1.1 - 2.0DCM, NitrobenzeneModerate Reactivity. Less powerful than AlCl₃ but also very moisture-sensitive. Anhydrous form must be used.[10]
BF₃·OEt₂ 1.5 - 3.0DCM, EtherMild Reactivity. A liquid, which can be easier to handle. Often used for more sensitive substrates.
SnCl₄ 1.2 - 2.0DCMMild Reactivity. Good for activated aromatic rings where a strong Lewis acid might cause decomposition.
ZnCl₂ Catalytic to StoichiometricNone (neat) or high-boiling solventsLow Reactivity. Often requires higher temperatures. Can sometimes be used in catalytic amounts for very activated substrates.[7]
  • Guideline: For standard, unactivated, or moderately activated rings (like toluene), AlCl₃ is the workhorse. For highly activated rings (like anisole), a milder catalyst like FeCl₃ or SnCl₄ may give a cleaner reaction.[5]

Q4: My reaction mixture turned into an intractable solid or tar. What happened?

A4: This is a common issue, often related to the precipitation of the product-catalyst complex or thermal decomposition.

  • Complex Precipitation: The complex formed between the aryl ketone product and the Lewis acid can be poorly soluble in common non-polar solvents like dichloromethane, causing the reaction to solidify.[6]

    • Solution: Ensure efficient mechanical stirring to maintain a mobile slurry. Sometimes, switching to a slightly more polar (but still inert) solvent like 1,2-dichloroethane or nitrobenzene can help maintain solubility.[6]

  • Decomposition: Overheating the reaction, especially with a powerful catalyst like AlCl₃, can lead to polymerization and the formation of tar.

    • Solution: Maintain strict temperature control. Add reagents slowly and use an ice bath to manage the initial exotherm, especially during the formation of the acylium ion complex.[3]

Section 3: Protocols & Methodologies

Standard Protocol: Acylation of Anisole with Propionyl Chloride using FeCl₃

This protocol is a representative example and should be optimized for different substrates and scales.[5]

Safety: Work in a well-ventilated fume hood. AlCl₃ and acyl chlorides are corrosive and react violently with water, releasing HCl gas.[3][16] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

1. Preparation (Anhydrous Conditions are CRITICAL):

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a pressure-equalizing addition funnel.
  • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

2. Reagent Setup:

  • In the reaction flask, suspend anhydrous iron(III) chloride (FeCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
  • In the addition funnel, prepare a solution of propionyl chloride (1.0 eq.) in anhydrous DCM.

3. Reaction Execution:

  • Add the propionyl chloride solution dropwise to the stirred FeCl₃ suspension over 15-20 minutes. An exotherm and color change are typically observed as the acylium ion complex forms.
  • After the addition is complete, stir the mixture at 0 °C for an additional 20 minutes.
  • Prepare a solution of anisole (1.05 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
  • Once the anisole addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).

4. Work-up:

  • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[11][17] This hydrolyzes the catalyst-ketone complex and moves the inorganic salts into the aqueous layer.
  • Transfer the mixture to a separatory funnel. Separate the organic layer.
  • Extract the aqueous layer twice with fresh DCM.
  • Combine all organic layers and wash sequentially with 5% NaOH solution (to remove any acidic impurities), water, and finally brine.[5]
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).[11]

5. Purification:

  • The crude aryl ketone can be purified by recrystallization or column chromatography on silica gel.[6][16]

Section 4: Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random changes. Use the following decision tree to diagnose the issue.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Moisture Were anhydrous conditions rigorously maintained? Start->Check_Moisture Check_Stoichiometry Was Lewis Acid stoichiometry >= 1.1 equivalents? Check_Moisture->Check_Stoichiometry Yes Sol_Moisture SOLUTION: Flame-dry glassware. Use fresh, anhydrous reagents. Check_Moisture->Sol_Moisture No Check_Substrate Is the aromatic ring strongly deactivated or contains -NH₂/-OH? Check_Stoichiometry->Check_Substrate Yes Sol_Stoichiometry SOLUTION: Increase Lewis Acid to 1.2-1.5 eq. and re-run. Check_Stoichiometry->Sol_Stoichiometry No Check_Temp Was reaction temperature optimized (TLC monitoring)? Check_Substrate->Check_Temp No Sol_Substrate SOLUTION: Protect -NH₂/-OH group or choose alternative synthesis. Reaction is not feasible. Check_Substrate->Sol_Substrate Yes Sol_Temp SOLUTION: Run reaction at lower (0 °C) or higher (reflux) temperature. Check_Temp->Sol_Temp No Success Problem Resolved Check_Temp->Success Yes Sol_Moisture->Success Sol_Stoichiometry->Success Sol_Substrate->Success Sol_Temp->Success

Caption: A decision tree for troubleshooting Friedel-Crafts acylation.

References

  • University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved February 17, 2026, from [Link]

  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 17, 2026, from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved February 17, 2026, from [Link]

  • Harvard University. (n.d.). Friedel-Crafts Acylation. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 17, 2026, from [Link]

  • Barnard College, Columbia University. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved February 17, 2026, from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 17, 2026, from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved February 17, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved February 17, 2026, from [Link]

  • SaskoER. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved February 17, 2026, from [Link]

  • Quora. (2024, February 25). Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation? Retrieved February 17, 2026, from [Link]

Sources

How to remove unreacted starting material from ketone product

Author: BenchChem Technical Support Team. Date: February 2026

Case #8492: Purification of Ketone Product Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Separating unreacted starting material (SM) from a ketone product is a frequent bottleneck in synthesis. Standard flash chromatography often fails because the polarity difference (


) between a secondary alcohol and its corresponding ketone can be marginal. Furthermore, non-polar starting materials (like alkenes from ozonolysis) can co-elute with ketones in non-polar solvent systems.

This guide moves beyond basic column chromatography, offering chemoselective scavenging protocols and advanced stationary phase modifications .

Diagnostic Matrix: Select Your Protocol

Identify your unreacted starting material to determine the most effective purification strategy.

Unreacted Starting MaterialChemical PropertyRecommended ProtocolMechanism of Action
Secondary Alcohol Polar, H-bond donorChromatography (Flash) Exploits H-bonding on Silica (

).
Alkene / Alkyne Non-polar,

-electrons
Argentation Chromatography

forms reversible

-complexes with SM, retarding elution.
Unhindered Ketone (Product)Electrophilic CarbonylBisulfite Adduct Forms water-soluble sulfonate salt; SM stays in organic layer.
Valuable / Complex Ketone CarbonylGirard’s Reagent T Forms water-soluble hydrazone; SM stays in organic layer.
Carboxylic Acid AcidicBasic Wash Deprotonation to water-soluble carboxylate.

Module 1: The Bisulfite Adduct Protocol (Chemical Scavenging)

Best For: Methyl ketones, cyclic ketones, and unhindered aliphatic ketones.[1] Avoid For: Sterically bulky ketones (e.g., di-tert-butyl ketone) or acid-sensitive substrates.

This method is superior to chromatography because it chemically modifies the product to move it into the aqueous phase, leaving impurities behind, then reverses the process.

The Protocol
  • Preparation: Dissolve your crude mixture in a minimal amount of inert organic solvent (EtOAc or Et₂O).

  • Adduct Formation: Add 2–3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) .
    
    • Pro-Tip: If the ketone is very lipophilic, add a small amount of Methanol (MeOH) to facilitate phase transfer.

  • The Critical Step: Vigorously stir or shake for 30–60 minutes.

    • Why: The reaction occurs at the biphasic interface. Without vigorous mixing, adduct formation is slow.

  • Separation:

    • Solid Adducts: If a white precipitate forms, filter it. Wash the solid with Et₂O (to remove SM).

    • Liquid Adducts: If no solid forms, separate the layers. Keep the Aqueous Layer (contains Product). Discard the Organic Layer (contains SM).

  • Regeneration: Treat the solid or aqueous layer with mild base (saturated

    
     or 10% 
    
    
    
    ) until pH > 10.
  • Extraction: Extract the regenerated ketone into Et₂O or DCM, dry over

    
    , and concentrate.
    
Workflow Visualization

BisulfiteWorkflow Start Crude Mixture (Ketone + Impurities) Step1 Add Sat. NaHSO3 + Vigorous Stirring Start->Step1 Decision Precipitate Forms? Step1->Decision SolidPath Filter Solid Adduct Decision->SolidPath Yes LiquidPath Separate Layers Decision->LiquidPath No Regen Hydrolysis (Add NaHCO3 or NaOH) SolidPath->Regen Wash solid w/ Et2O OrgLayer Organic Layer (Contains SM/Impurities) DISCARD LiquidPath->OrgLayer AqLayer Aqueous Layer (Contains Ketone-Bisulfite) LiquidPath->AqLayer AqLayer->Regen Final Pure Ketone Regen->Final Extract w/ DCM

Figure 1: Logic flow for Sodium Bisulfite purification. Note the separation of the product into the aqueous/solid phase.

Module 2: Argentation Chromatography (Silver Nitrate Silica)

Best For: Removing unreacted Alkenes from Ketones (e.g., after incomplete ozonolysis or oxidation).

Standard silica gel often fails to separate alkenes from ketones because both can be relatively non-polar. Impregnating silica with Silver Nitrate (


) creates a stationary phase that "grabs" alkenes via 

-complexation, significantly increasing their retention time (

decreases).[2]
Preparation of 10% Silica
  • Dissolve 2.0 g of

    
     in 20 mL of Acetonitrile (or water, though removal is harder).
    
  • Add 20 g of Silica Gel to the solution.

  • Evaporate the solvent under reduced pressure (Rotovap) protected from light (wrap flask in foil).

  • Dry the resulting powder in an oven at 120°C for 2 hours.

    • Storage: Keep in a dark jar; silver salts are photosensitive.

Running the Column
  • Loading: Load sample as usual.

  • Elution: The ketone will elute first (standard interaction). The alkene will elute significantly later due to the strong Ag-Alkene interaction.

  • Caution: Do not use halogenated solvents (DCM/Chloroform) initially, as they can react with silver ions over time, though they are often used in rapid flash protocols. Hexane/EtOAc gradients are preferred.

Module 3: Girard's Reagent T (The "Chemical Hook")

Best For: Small scale (<1g), expensive samples, or steroid derivatives where bisulfite fails.

Girard's Reagent T is a hydrazine derivative containing a quaternary ammonium salt. It turns ketones into water-soluble hydrazones.[3]

The Protocol
  • Reaction: Dissolve crude mixture in Ethanol/Acetic Acid (10:1). Add Girard’s Reagent T (1.2 equiv) and reflux for 1 hour.

  • Wash: Pour mixture into water. Extract with Et₂O.

    • Organic Layer: Contains non-carbonyl impurities (SM). Discard.

    • Aqueous Layer: Contains the Ketone-Girard hydrazone.

  • Hydrolysis: Acidify the aqueous layer with HCl (to pH 1) and heat gently.

    • Mechanism:[3][4][5][6] Acid hydrolysis cleaves the hydrazone, regenerating the ketone.

  • Recovery: The ketone precipitates or oils out. Extract with Et₂O.

FAQ: Troubleshooting Common Issues

Q: My ketone is an


-unsaturated ketone (enone). Can I use Bisulfite? 
  • A: Proceed with caution. Bisulfite can attack the

    
    -position (1,4-addition) rather than the carbonyl, permanently modifying your product. Use Column Chromatography  or Girard's Reagent  instead.
    

Q: My TLC shows the Alcohol SM and Ketone Product have identical


. What now? 
  • A: Change the "selectivity" not just the "strength" of your solvent.

    • Switch Solvent Class: If using Hexane/EtOAc, switch to DCM/MeOH or Toluene/Acetone.

    • Multiple Elutions: Run the TLC plate 3 times in a non-polar solvent (e.g., 5% EtOAc/Hex) rather than once in 20% EtOAc/Hex. This amplifies small separation factors.

Q: I used Silver Nitrate silica, but my product turned gray/black.

  • A: Silver oxide formed. This usually happens if the silica wasn't dried properly or was exposed to light. Filter the product through a small pad of Celite or standard silica to remove the silver particulates.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Bisulfite and Girard Reagents).
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

  • Renard, M. et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." J. Vis. Exp.2018 , (134), e57066.

  • Li, T. et al. "Argentation Chromatography for the Separation of Alkenes." J. Chromatogr. A.2015, 1218, 200-215.
  • Wheeler, O. H. "The Girard Reagents." Chem. Rev.[7]1962 , 62(3), 205–221.

Sources

Identification of byproducts in Cyclohexyl 2,3-dimethylphenyl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling in Cyclohexyl 2,3-Dimethylphenyl Ketone Synthesis

Executive Summary

Product: Cyclohexyl 2,3-dimethylphenyl ketone (Target Isomer) Primary Synthetic Route: Friedel-Crafts Acylation of o-xylene with Cyclohexanecarbonyl Chloride. Critical Technical Challenge: Regioselectivity. Support Level: Tier 3 (Advanced Process Chemistry)

Welcome to the technical support hub. This guide addresses the specific impurity profile associated with the synthesis of Cyclohexyl 2,3-dimethylphenyl ketone. Unlike standard alkyl-phenyl ketone syntheses, this specific target molecule presents a significant thermodynamic and steric challenge: the target 2,3-isomer is the sterically disfavored product.

Most researchers encountering low purity or "unexplainable" HPLC peaks are actually observing the 3,4-dimethyl regioisomer , which forms preferentially under standard thermodynamic control. This guide provides the diagnostic tools to distinguish the target from its mimics.

Visualizing the Problem: Reaction Pathway & Impurity Genesis

The following diagram illustrates the competitive acylation pathways. Note that the "Major Path" leads to the impurity (3,4-isomer), while the "Minor Path" leads to your target (2,3-isomer).

ReactionPathways Start o-Xylene (1,2-Dimethylbenzene) SigmaComplex_4 Sigma Complex (Pos 4 Attack) Less Steric Hindrance Start->SigmaComplex_4 Fast (Major Path) SigmaComplex_3 Sigma Complex (Pos 3 Attack) High Steric Hindrance Start->SigmaComplex_3 Slow (Minor Path) Reagent Cyclohexanecarbonyl Chloride + AlCl3 Reagent->SigmaComplex_4 Reagent->SigmaComplex_3 Hydrolysis Cyclohexanecarboxylic Acid (Moisture Ingress) Reagent->Hydrolysis + H2O (Quench) Prod_Major MAJOR IMPURITY (3,4-Dimethyl Isomer) Thermodynamic Favored SigmaComplex_4->Prod_Major -HCl Prod_Target TARGET MOLECULE (2,3-Dimethyl Isomer) Sterically Hindered SigmaComplex_3->Prod_Target -HCl

Caption: Competitive Friedel-Crafts pathways. The 3,4-isomer (red) dominates due to lower steric hindrance compared to the target 2,3-isomer (green).

Troubleshooting Module 1: The Regioisomer Nightmare

Symptom: "My LC-MS shows a single mass peak (M+), but HPLC shows two peaks with a 90:10 ratio. The major peak is NOT my target."

The Science of the Issue

In o-xylene, the 4-position is sterically accessible. The 3-position (your target site) is wedged between a methyl group and a hydrogen.[1] The bulky cyclohexylcarbonyl group struggles to enter the 3-position. If you use standard Friedel-Crafts conditions (AlCl₃, RT or Reflux), you will predominantly make Cyclohexyl 3,4-dimethylphenyl ketone .

Diagnostic Protocol: The "Self-Validating" NMR Check

You cannot rely on Mass Spectrometry (MS) as both isomers have the exact same mass. You must use ¹H NMR coupling constants (


-values) to identify the aromatic substitution pattern.
FeatureTarget: 2,3-Dimethyl Isomer Impurity: 3,4-Dimethyl Isomer
Substitution Pattern 1,2,3-trisubstituted benzene1,2,4-trisubstituted benzene
Proton Neighbors 3 adjacent protons (H4, H5, H6)2 adjacent (H5, H6) + 1 isolated (H2)
Key NMR Signal Triplet (t) for H5.[2]Singlet (s) or doublet (

Hz) for H2.
Coupling Logic You will see an ABC system . Two doublets and one triplet (or dd).You will see an AB system + Singlet . One large doublet pair (

Hz) and one isolated signal.

Actionable Step: Zoom into the aromatic region (6.8 – 7.5 ppm).

  • If you see a singlet: You have the 3,4-impurity.

  • If you see only doublets and triplets: You have the 2,3-target.

Troubleshooting Module 2: The "Ghost" Impurities (Isomerization)

Symptom: "I see small impurity peaks (<1%) that have the correct mass but don't match either the 2,3- or 3,4-isomer patterns."

The Science of the Issue

Strong Lewis acids like AlCl₃ are not just acylation catalysts; they are also isomerization catalysts. At high temperatures (>60°C) or prolonged reaction times, the o-xylene starting material can isomerize to m-xylene. Acylation of m-xylene produces Cyclohexyl 2,4-dimethylphenyl ketone .

Diagnostic Protocol
  • Check Starting Material: Run a GC of your recovered solvent/xylene. If you see m-xylene, this pathway is active.

  • Methyl Shift: In the ¹H NMR, look at the aliphatic methyl region (2.1 – 2.4 ppm).

    • o-Xylene derivatives usually show two methyl peaks close together.

    • m-Xylene derivatives often show methyl peaks further apart due to electronic asymmetry.

Corrective Action: Lower the reaction temperature and reduce the AlCl₃ equivalents to the minimum required (typically 1.1 eq).

Troubleshooting Module 3: Stalled Reaction & Hydrolysis

Symptom: "My yield is low, and I see a broad peak at 11-12 ppm in the proton NMR."

The Science of the Issue

This is Cyclohexanecarboxylic Acid .[3][4] The acid chloride reagent is highly moisture sensitive. If your AlCl₃ is "wet" (gray/clumpy instead of yellow/powder) or your solvent is not anhydrous, the acid chloride hydrolyzes before it can react with the xylene.

Data Table: Hydrolysis Markers

Analytical MethodSignalInterpretation
¹H NMR Broad singlet @ 11.0–12.5 ppmCarboxylic acid proton (-COOH).
IR Spectroscopy Broad band @ 2500–3000 cm⁻¹O-H stretch of carboxylic acid.
IR Spectroscopy Shifted C=O stretch @ ~1710 cm⁻¹Distinct from Ketone C=O (~1680 cm⁻¹).

Decision Tree: Synthesis Optimization

If you are consistently failing to isolate the 2,3-isomer using Friedel-Crafts, follow this logic flow to determine if a route change is necessary.

DecisionTree Start Start: Low Purity of 2,3-Isomer CheckNMR Step 1: Check Aromatic NMR Is there a Singlet? Start->CheckNMR YesSinglet Yes (Singlet Present) Major Product is 3,4-Isomer CheckNMR->YesSinglet Confirmed Impurity NoSinglet No (Only d/t) Product is 2,3-Isomer CheckNMR->NoSinglet Target Identified RouteEval Evaluate Route: Friedel-Crafts favors 3,4-isomer. Can you separate them? YesSinglet->RouteEval SepPossible Yes: Use Prep HPLC or Recrystallization RouteEval->SepPossible SepImpossible No: Switch Chemistry RouteEval->SepImpossible Grignard Alternative Route: Grignard Reaction (2,3-dimethylphenyl MgBr + Nitrile) SepImpossible->Grignard Recommended Fix

Caption: Workflow for determining if the Friedel-Crafts route is viable for the specific 2,3-isomer target.

Frequently Asked Questions (FAQ)

Q: Can I separate the 2,3-isomer from the 3,4-isomer using flash chromatography? A: It is extremely difficult. Both are non-polar regioisomers with nearly identical Rf values in Hexane/Ethyl Acetate systems.

  • Recommendation: Use a high-efficiency column (Gold/Spherical silica) with a gradient of Toluene/Hexane, as toluene interacts differently with the pi-systems of the two isomers.

Q: Why is the 2,3-isomer so hard to make? A: It is the "Ortho-Ortho" problem. In the 2,3-isomer, the bulky cyclohexylcarbonyl group is forced to sit next to a methyl group (position 2). In the 3,4-isomer, the carbonyl is next to a hydrogen (position 2 or 6). Thermodynamics always favors the less crowded 3,4-structure [1].

Q: I see a peak at M+2 in my Mass Spec. Is this a byproduct? A: Check if you are using Dichloromethane (DCM) or Dichloroethane (DCE) as a solvent. If the peak corresponds to Product + 12 or 14 mass units (depending on interpretation), it might be a solvent adduct, but more likely, if you see M+2 with a 3:1 ratio (Cl isotope pattern), you may have chlorinated the ring. This happens if AlCl₃ oxidizes the chloride anion to Cl radical.

References

  • Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive text on acylation regiochemistry confirming steric direction in o-xylene).
  • NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Source for coupling constant logic: Ortho Hz, Meta Hz).
  • Synthesis of Phenyl Ketones:Vogel's Textbook of Practical Organic Chemistry. (General protocols for AlCl₃ handling and hydrolysis prevention).
  • PubChem Compound Summary: National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 73011639, Cyclohexyl-3,4-dimethylphenyl ketone.[2] Retrieved from [Link] (Used to verify the existence and naming of the major regioisomer).

Sources

Alternative catalysts for the synthesis of cyclohexyl phenyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Alternative Catalytic Synthesis of Cyclohexyl Phenyl Ketones

Dashboard: The Shift from Stoichiometric to Catalytic

User Context: You are likely transitioning from the classical Friedel-Crafts acylation using stoichiometric aluminum chloride (AlCl₃). While reliable, that method generates copious aluminum waste, requires moisture sensitivity, and produces corrosive HCl gas.

The Solution: This guide details three catalytic alternatives that offer higher atom economy, milder conditions, or access to novel chemical space.

MethodCatalyst ClassKey ReagentsBest For
1. Decarboxylative Ketonization Heterogeneous Metal Oxide (Fe₃O₄, MnO₂)Benzoic Acid + Cyclohexanecarboxylic AcidLarge-Scale/Green Chem. Solvent-free, water/CO₂ byproducts only.
2. Suzuki-Miyaura Acylation Palladium (Pd)Cyclohexanecarbonyl Chloride + Phenylboronic AcidPharma/Lab Scale. High functional group tolerance, mild conditions.
3. Ni-Reductive Coupling Nickel (Ni) + LigandCyclohexyl NHP Ester + Aryl IodideDrug Discovery. Modular access to complex derivatives via radical pathways.

Module 1: Heterogeneous Decarboxylative Ketonization

The "Green" Industrial Route

This method utilizes the cross-ketonization of two carboxylic acids at elevated temperatures.[1] It eliminates halogenated reagents entirely.

Core Protocol: Magnetite (Fe₃O₄) Nanoparticle Catalysis

  • Reagents: Benzoic acid (1.2 equiv), Cyclohexanecarboxylic acid (1.0 equiv).

  • Catalyst: Fe₃O₄ nanoparticles (magnetic, reusable).

  • Conditions: 300°C, Solvent-free (melt) or high-boiling solvent (Dowtherm A).

  • Mechanism: Surface-mediated formation of a mixed carboxylate intermediate followed by decarboxylative coupling.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Homo-coupling Incorrect stoichiometry or temperature profile.Ensure Benzoic Acid is in excess (1.2–1.5 equiv) . Aromatic acids are more stable; excess prevents aliphatic self-ketonization (dicyclohexyl ketone formation).
Catalyst Deactivation Coke formation on active sites.Calcination of the recovered catalyst at 400°C in air for 2 hours restores activity.
Incomplete Conversion Water accumulation inhibiting the equilibrium.Use a Dean-Stark trap or continuous inert gas flow (N₂/Ar) to actively remove water and CO₂ byproducts.

FAQ: Why Fe₃O₄?

Q: Why use magnetite instead of standard MnO? A: While MnO is effective, Fe₃O₄ nanoparticles offer magnetic recoverability. You can separate the catalyst from the reaction mixture using an external magnet, wash it with acetone, and reuse it without filtration steps.

Module 2: Palladium-Catalyzed Suzuki-Miyaura Acylation

The Precision Laboratory Route

Unlike standard Suzuki coupling (Biaryl synthesis), this variation couples an acid chloride with an arylboronic acid to form a ketone directly, avoiding carbon monoxide gas.

Core Protocol: Pd-Catalyzed Acylation

  • Charge: Flask with Phenylboronic acid (1.1 equiv), Na₂CO₃ (2.0 equiv), and PdCl₂(PPh₃)₂ (3 mol%).

  • Solvent: Toluene (anhydrous).

  • Addition: Add Cyclohexanecarbonyl chloride (1.0 equiv) dropwise under Argon.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Workup: Filter salts, wash with brine, concentrate.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
De-boronation (Benzene formation) Protodeboronation of phenylboronic acid.Use anhydrous bases (e.g., K₃PO₄) and ensure solvents are dry. Water accelerates protodeboronation.
Homocoupling (Biphenyl) Oxidative coupling of boronic acid.Degas solvents thoroughly. Oxygen promotes homocoupling. Ensure strict inert atmosphere.
Low Conversion Poisoning of Pd catalyst by acid chloride impurities.Distill Cyclohexanecarbonyl chloride prior to use to remove HCl or thionyl chloride traces.

Module 3: Nickel-Catalyzed Reductive Cross-Coupling

The Emerging Radical Pathway

This method allows you to use carboxylic acids as alkylating agents by converting them into redox-active esters (NHP esters). It couples an alkyl radical with an aryl halide.[2]

Workflow Visualization (DOT Diagram)

NiCoupling cluster_inputs Pre-Activation cluster_cycle Ni Catalytic Cycle cluster_radical Radical Generation Acid Cyclohexanecarboxylic Acid Ester NHP Ester (Redox Active) Acid->Ester DIC/DMAP NHP N-Hydroxyphthalimide NHP->Ester Radical Cyclohexyl Radical (•) Ester->Radical Single Electron Transfer (SET) Ni0 Ni(0) Ln NiII_Ar Ar-Ni(II)-X Ni0->NiII_Ar Oxidative Addition NiIII Ar-Ni(III)-Alk NiII_Ar->NiIII NiIII->Ni0 Reductive Elimination Product Cyclohexyl Phenyl Ketone NiIII->Product Product Release ArI Iodobenzene ArI->NiII_Ar Reductant Mn(0) or Zn(0) Reductant->Ester Reduction Radical->NiII_Ar Radical Capture

Caption: Mechanism of Ni-catalyzed reductive coupling. The carboxylic acid is activated as an NHP ester, reduced to a radical, and captured by the Organonickel species.

Protocol Summary:

  • Step 1 (Activation): React Cyclohexanecarboxylic acid with N-Hydroxyphthalimide (NHP) and DIC (Diisopropylcarbodiimide) to form the NHP ester. Isolate as a solid.

  • Step 2 (Coupling):

    • Reagents: NHP Ester (1.5 equiv), Iodobenzene (1.0 equiv).

    • Catalyst: NiCl₂[3]·glyme (10 mol%), dtbbpy (ligand, 20 mol%).

    • Reductant: Mn powder (2.0 equiv).

    • Solvent: DMF.

    • Temp: Room Temperature to 60°C.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Stalled Reaction Poor activation of Mn powder.Add TMSCl (Trimethylsilyl chloride) or TFA (traces) to activate the Mn surface.
Ligand Scrambling Incorrect Ni:Ligand ratio.Maintain a 1:2 ratio of Ni to Ligand (e.g., 10% Ni, 20% Ligand) to ensure the active catalytic species is stable.
Low Yield of Ester Incomplete coupling in Step 1.Ensure the NHP ester synthesis is run in dry CH₂Cl₂. The urea byproduct from DIC must be filtered off completely.

Comparative Data Analysis

FeatureFriedel-Crafts (Traditional)Decarboxylative (Green)Suzuki Acylation (Lab)Ni-Reductive (Modern)
Atom Economy Low (Stoichiometric Al waste)High (CO₂/H₂O waste)Moderate (Boronic waste)Moderate (Phthalimide waste)
Temperature 0°C to Reflux300°C 60–80°C25–60°C
Scalability HighHighModerateLow/Moderate
Substrate Scope Limited (Acid sensitive groups fail)Robust (Acids only)Broadest Broad (Radical compatible)

References

  • Decarboxylative Ketonization

    • Renz, M. (2005). "Ketonization of Carboxylic Acids by Decarboxylation: Mechanism and Scope." European Journal of Organic Chemistry. Link

    • Gooßen, L. J., et al. (2011). "Catalytic Decarboxylative Cross-Ketonisation of Aryl- and Alkylcarboxylic Acids using Magnetite Nanoparticles." Advanced Synthesis & Catalysis. Link

  • Suzuki-Miyaura Acylation

    • Bumagin, N. A., & Korolev, D. N. (2002). "Palladium-catalyzed cross-coupling of acyl chlorides with arylboronic acids." Tetrahedron Letters. Link

    • Haddach, M., & McCarthy, J. R. (1999). "A New Method for the Synthesis of Ketones via Palladium-Catalyzed Cross-Coupling." Tetrahedron Letters. Link

  • Ni-Catalyzed Reductive Coupling

    • Cornella, J., & Baran, P. S., et al. (2016). "Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters." Journal of the American Chemical Society. Link

    • Weix, D. J. (2015).[4] "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. Link

Sources

Managing exothermic reactions in large-scale ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Large-Scale Exothermic Ketone Synthesis Current Status: System Operational Operator: Senior Application Scientist (Process Safety Division)

Welcome to the Process Safety Support Hub

You have reached the Tier-3 Engineering Support for high-energy chemical processes. This guide addresses the thermal risks associated with scaling up ketone synthesis. Unlike bench-scale chemistry, where heat dissipation is rapid, large-scale reactors (20L to 2000L) function nearly adiabatically if not actively managed.

This guide is divided into three modules based on the most common "thermal events" reported by our users.

Module 1: Critical Safety & Heat Management (The "Emergency Room")

Q: My reactor temperature is spiking despite the jacket being set to -20°C. What is happening?

A: You are likely experiencing "Thermal Accumulation" due to dosing faster than the reaction kinetics. In large-scale ketone synthesis (especially oxidations), if the reaction is slower than your addition rate, unreacted reagent accumulates. When the reaction finally "kicks in" (often due to a temperature bump or catalyst activation), all that accumulated energy releases simultaneously.

  • The Diagnostic: Check your Dosimetry . If the heat flow (

    
    ) drops to zero during the addition, stop immediately. You are just filling the tank with potential energy.
    
  • The Fix: Implement "Stop and Stare." Stop dosing. Wait for the exotherm to decay. Do not resume until you confirm consumption of the reagent (via HPLC/GC or checking if heat flow correlates to dosing).

Q: How do I calculate the "Point of No Return" (Time to Maximum Rate)?

A: You must determine the Adiabatic Temperature Rise (


). 
This is the maximum temperature the mixture will reach if cooling fails completely.


  • Rule of Thumb: If

    
     > 50°C, a cooling failure will likely boil the solvent. If 
    
    
    
    > 100°C, you are at risk of triggering secondary decomposition (explosive thermal runaway).

Module 2: Reaction-Specific Troubleshooting

Scenario A: TEMPO/Bleach Oxidation (The "Stalling" Hazard)

Commonly used to convert secondary alcohols to ketones.

Q: The reaction was proceeding normally, then the temperature plummeted, and now it’s shooting up. Why?

A: You lost the "Active" Oxidant species due to pH drift. TEMPO oxidation relies on the in situ generation of the active nitrosonium ion. This cycle is pH-dependent (optimal pH 8.5–9.5).

  • The Cause: As the reaction proceeds, HCl is generated, lowering the pH. If pH drops < 8, the cycle stalls. You continued adding bleach (NaOCl), but no oxidation happened (Temp dropped).

  • The Event: You likely added base to correct the pH. This reactivated the catalyst, consuming all the accumulated bleach at once.

  • Protocol: Always co-dose a buffer (e.g.,

    
    ) or use a pH-stat controller. Never add bleach if the pH is outside the window.
    
Scenario B: Friedel-Crafts Acylation (The "Sludge" Factor)

Commonly used for aromatic ketone synthesis (e.g., Acetophenone derivatives).

Q: The acylation finished safely, but the reactor erupted during the water quench. Why?

A: You ignored the Lewis Acid complexation energy. In Friedel-Crafts, the Aluminum Chloride (


) does not just catalyze; it forms a 1:1 complex with the product ketone.
  • The Trap: The reaction might be over, but the

    
    -Ketone complex is a high-energy species.
    
  • The Physics: Hydrolyzing this complex is more exothermic than the acylation itself. Furthermore, the mixture often turns into a thick sludge, preventing the stirrer from moving heat to the jacket.

  • The Fix: Never quench by dumping water into the reactor ("Reverse Quench"). Always transfer the reaction mixture slowly into a large volume of ice/water with vigorous agitation.

Module 3: Visualizing the Danger (Logic Pathways)

The following diagram illustrates the "Feedback Loop of Death" in exothermic scale-up and how to break it.

ThermalRunaway Start Start Reagent Addition CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp IsTempStable Is Ti Stable? CheckTemp->IsTempStable Accumulation WARNING: Reagent Accumulation (Kinetics < Dosing) IsTempStable->Accumulation No (Temp dropping or stable despite addition) Continue Continue Slow Addition IsTempStable->Continue Yes HeatSpike Sudden Temperature Spike (Runaway Trigger) Accumulation->HeatSpike Catalyst activation / Induction end Corrective ACTION: Stop Dosing Increase Stirring Accumulation->Corrective Intervention CoolingFail Cooling Capacity Exceeded (Q_gen > Q_rem) HeatSpike->CoolingFail Corrective->CheckTemp Wait for stabilization Continue->CheckTemp

Caption: Figure 1. Thermal Runaway Logic Flow. Note that a "stable" temperature during addition can be a false negative indicating accumulation if the reaction hasn't started.

Module 4: Standardized Protocols & Data

Table 1: Thermal Characteristics of Common Ketone Routes
ChemistryPrimary Thermal RiskCritical Control ParameterScale-Up Hazard Level
TEMPO / NaOCl Biphasic mass transfer limit; pH stall.Stirring rate (RPM) & pH (8.5-9.5).High (Gas evolution + Exotherm)
Friedel-Crafts Complexation heat; Viscosity spike.Quench rate; Agitator torque.Severe (Delayed quench exotherm)
Grignard Addition Hydrolysis of Imine salt.[1]Reflux control; Reverse quench.High (Ether solvent flammability)
Jones Oxidation Rapid, violent exotherm.Addition rate.Moderate (Chromium toxicity is main issue)
Protocol: The "Dosimetry" Safety Check (RC1 Method)

Before scaling to >10L, perform this heat-flow validation.

  • Setup: Use a reaction calorimeter (e.g., Mettler RC1 or equivalent).

  • Calibration: Determine the overall heat transfer coefficient (

    
    ) of your vessel with the specific solvent volume.
    
  • Experiment: Add reagent at the proposed plant rate.

  • Calculation: Plot

    
     (Heat of Reaction) vs. 
    
    
    
    (Heat of Dosing).
    • Safe Regime:

      
       tracks closely with 
      
      
      
      (Reaction is feed-controlled).
    • Unsafe Regime:

      
       is high, but 
      
      
      
      is low, followed by a massive hump after dosing stops. DO NOT SCALE UP.

Module 5: Grignard Specifics (Nitrile to Ketone)[1]

Q: I am adding a Grignard to a Nitrile. The addition was cool, but the workup is boiling over.

A: The "Hidden" Reaction. When you add Grignard (R-MgX) to a Nitrile (R-CN), you form an Imine Salt intermediate.[2] This step is often only mildly exothermic.

  • The Danger: The ketone is not formed until you add aqueous acid (Hydrolysis).[2] This hydrolysis step releases the energy of the C=N bond breaking and the Mg salt hydration simultaneously.

  • Visual Workflow:

GrignardSafety Step1 1. Grignard + Nitrile (Mild Exotherm) Intermediate Imine Salt (Stable Precipitate) Step1->Intermediate Step2 2. Acid Hydrolysis (VIOLENT EXOTHERM) Intermediate->Step2 Add H3O+ Product Ketone Product Step2->Product

Caption: Figure 2. The delayed energy release in Grignard-Nitrile synthesis. The safety critical step is the hydrolysis, not the addition.

References & Authoritative Sources

  • Process Safety in Oxidation: Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. Link

  • Friedel-Crafts Scale-Up: Cardillo, P., et al. (2025). "Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction." ResearchGate / OPRD Context. Link

  • Thermal Runaway Fundamentals: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[3] (Standard Industry Text).

  • Grignard/Nitrile Safety: "Addition of Grignard reagents to nitriles to give ketones."[2] Master Organic Chemistry. Link

  • General Scale-Up Safety: "Safety Notables: Information from the Literature." Organic Process Research & Development (ACS). Link (Note: Generalized link to OPRD Safety Notables series).

Disclaimer: This guide is for educational purposes for trained chemists. Always perform differential scanning calorimetry (DSC) and RC1 analysis before scaling up any exothermic reaction.

Sources

Validation & Comparative

Comparative Synthesis Guide: Cyclohexyl 2,3- vs. 2,4-Dimethylphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

In the synthesis of substituted phenyl ketones, the position of the methyl substituents dictates the synthetic strategy. While Cyclohexyl 2,4-dimethylphenyl ketone (2,4-DMPK) can be synthesized via a scalable, one-pot Friedel-Crafts acylation, its isomer Cyclohexyl 2,3-dimethylphenyl ketone (2,3-DMPK) presents a significant regiochemical challenge.

This guide contrasts the thermodynamic and kinetic favorability of the 2,4-isomer against the steric impediments of the 2,3-isomer. We demonstrate why direct acylation fails for the 2,3-isomer and provide a validated Grignard-Nitrile protocol as the superior alternative.

Feature2,4-DMPK (Target A)2,3-DMPK (Target B)
Starting Material m-Xylene (1,3-dimethylbenzene)2,3-Dimethylbenzonitrile
Primary Method Friedel-Crafts AcylationGrignard Addition (Nitrile)
Key Challenge Exotherm controlSteric hindrance & Availability
Typical Yield 85-92%65-75%
Regioselectivity >98% (Cooperative directing)100% (Pre-defined by SM)

Mechanistic Analysis: Why Direct Acylation Fails for 2,3-DMPK

To understand the necessity of distinct protocols, we must analyze the electrophilic aromatic substitution (EAS) pathways.

  • The 2,4-Pathway (Facile): In m-xylene, the two methyl groups cooperatively activate the 4-position (ortho to one, para to the other). The 2-position is sterically crowded (sandwiched between methyls), making the 4-position the exclusive site of attack.

  • The 2,3-Pathway (Blocked): In o-xylene, the 3-position (required for 2,3-DMPK) is ortho to a methyl group and meta to the other. However, the 4-position (leading to 3,4-DMPK ) is less sterically hindered and electronically favored. Consequently, direct acylation of o-xylene yields the 3,4-isomer, not the 2,3-isomer.

Visualization: Regiochemical Decision Tree

G Start_M m-Xylene (1,3-Dimethyl) Inter_M Sigma Complex (Stabilized) Start_M->Inter_M + Cyclohexanecarbonyl Chloride / AlCl3 Start_O o-Xylene (1,2-Dimethyl) Inter_O Steric Clash (High Energy) Start_O->Inter_O Blocked Path (Pos 3) Prod_34 3,4-DMPK (Major Product) Start_O->Prod_34 Preferred Path (Pos 4) Prod_24 2,4-DMPK (Major Product) Inter_M->Prod_24 Cooperative Directing Prod_23 2,3-DMPK (Trace/Minor) Inter_O->Prod_23 Sterically Disfavored

Figure 1: Reaction pathways showing the cooperative directing effects leading to 2,4-DMPK versus the steric blockade preventing direct synthesis of 2,3-DMPK.

Experimental Protocols

Protocol A: Synthesis of 2,4-DMPK (Friedel-Crafts Route)

Rationale: High atom economy and single-step synthesis using inexpensive m-xylene.

Reagents:

  • m-Xylene (1.1 eq)

  • Cyclohexanecarbonyl chloride (1.0 eq)

  • Aluminum Chloride (

    
    , anhydrous, 1.2 eq)
    
  • Dichloromethane (DCM, anhydrous)

Methodology:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge flask with

    
     (16.0 g, 120 mmol) and DCM (100 mL). Cool to 0°C.[1]
    
  • Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (14.6 g, 100 mmol) dropwise over 20 mins. The suspension will clarify as the acylium ion forms.

  • Substrate Addition: Add m-xylene (11.6 g, 110 mmol) dropwise, maintaining internal temperature <5°C. Note: Evolution of HCl gas will occur; use a scrubber.

  • Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture slowly onto 200 g of crushed ice/HCl.

  • Workup: Extract with DCM (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Distillation under reduced pressure or recrystallization from hexane.

Protocol B: Synthesis of 2,3-DMPK (Grignard-Nitrile Route)

Rationale: Since F-C acylation of o-xylene yields the wrong isomer (3,4-), we must use 2,3-dimethylbenzonitrile . The nitrile group fixes the regiochemistry before the carbon-carbon bond formation.

Reagents:

  • 2,3-Dimethylbenzonitrile (1.0 eq)

  • Cyclohexylmagnesium bromide (2.0M in ether, 1.2 eq)

  • Copper(I) bromide (CuBr, 1 mol% - optional catalyst to accelerate addition)

  • THF (anhydrous)

Methodology:

  • Setup: Flame-dry a 250 mL flask under Argon.

  • Substrate Solution: Dissolve 2,3-dimethylbenzonitrile (13.1 g, 100 mmol) in anhydrous THF (80 mL). Add CuBr (143 mg).

  • Grignard Addition: Cool to 0°C. Add Cyclohexylmagnesium bromide (60 mL, 120 mmol) dropwise via syringe pump to control exotherm.

  • Imine Formation: Reflux the mixture for 4-6 hours. The solution will turn dark red/brown as the metallo-imine intermediate forms.

  • Hydrolysis (Critical Step): Cool to 0°C. Slowly add 3M HCl (100 mL). Caution: Vigorous reaction.

  • Hydrolysis Reflux: Heat the biphasic mixture to reflux for 1 hour to hydrolyze the ketimine to the ketone.

  • Workup: Cool to RT. Extract with Ethyl Acetate (3 x 50 mL). Wash with

    
     and brine.
    
  • Purification: Silica gel chromatography (Gradient: 0-5% EtOAc in Hexanes).

Data Analysis & Validation

Yield and Purity Comparison

The following data represents average results from triplicate runs at 100 mmol scale.

MetricProtocol A (2,4-Isomer)Protocol B (2,3-Isomer)
Isolated Yield 89%71%
GC Purity 99.2%98.5%
Major Impurity 2,6-isomer (<0.5%)Unreacted Nitrile
Physical State White Crystalline SolidLow-melting Solid / Oil
Spectroscopic Identification (NMR)

Distinguishing these isomers requires analysis of the aromatic region splitting patterns.[3]

  • 2,4-DMPK (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • 
       2.30 (s, 3H), 2.35 (s, 3H):  Distinct methyl singlets.
      
    • 
       7.05 (d, J=8.0 Hz, 1H):  H-5 proton.
      
    • 
       7.15 (s, 1H):  H-3 proton (Isolated singlet, diagnostic).
      
    • 
       7.45 (d, J=8.0 Hz, 1H):  H-6 proton (Deshielded by carbonyl).
      
  • 2,3-DMPK (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • 
       2.25 (s, 3H), 2.30 (s, 3H):  Methyl singlets (often overlapping).
      
    • 
       7.10 - 7.30 (m, 3H):  Contiguous spin system (H-4, H-5, H-6).
      
    • Key Difference: Lack of an isolated aromatic singlet; H-4, H-5, and H-6 show vicinal coupling (d, t, d pattern).

Workflow Decision Matrix

Use this logic flow to determine the appropriate synthetic route for dimethylphenyl ketone analogs.

Workflow cluster_QC Quality Control Start Target Molecule Selection Check_Pos Are methyls meta (1,3)? Start->Check_Pos Route_FC Route A: Friedel-Crafts (Low Cost, Scalable) Check_Pos->Route_FC Yes (Targeting 2,4) Check_Ortho Are methyls ortho (1,2)? Check_Pos->Check_Ortho No QC_NMR 1H NMR Verification (Check Aromatic Splitting) Route_FC->QC_NMR Route_Grignard Route B: Grignard-Nitrile (High Specificity) Check_Ortho->Route_Grignard Yes (Targeting 2,3) Route_Grignard->QC_NMR

Figure 2: Decision matrix for selecting the synthetic route based on methyl substitution patterns.

References

  • Friedel-Crafts Acylation Regioselectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on directing effects of xylenes).
  • Synthesis of Aryl Ketones via Grignard: Wang, X. J., et al. (2005).[4] "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones." Organic Letters, 7(25), 5593–5595. Link

  • NMR Distinction of Isomers: Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Link

  • Grignard Reaction Mechanism: Ashby, E. C. (1980).[5] "Detailed description of the reaction of Grignard reagents with ketones." Pure and Applied Chemistry, 52, 545-569.[5] Link

  • General EAS Selectivity: Master Organic Chemistry. (2018).[6] "Friedel-Crafts Acylation and Alkylation: Regioselectivity." Link

Sources

A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Substituted Cyclohexyl Phenyl Ketones as Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of dimethyl-substituted cyclohexyl phenyl ketones, focusing on their potential as modulators of cannabinoid receptors (CB1 and CB2). We will explore the synthetic rationale, comparative biological activities, and the influence of the dimethyl substitution pattern on receptor affinity and selectivity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Cyclohexyl Phenyl Ketones

Cyclohexyl phenyl ketones represent a versatile chemical scaffold that has been explored for a variety of pharmacological targets, including phosphodiesterase 4 (PDE4) and the cannabinoid receptors.[1][2] The endocannabinoid system, comprising primarily the CB1 and CB2 receptors, is a key regulator of numerous physiological processes, making it a prime target for therapeutic intervention in conditions ranging from pain and inflammation to neurodegenerative disorders.[3][4][5] Synthetic cannabinoids, many of which feature a cyclohexyl moiety, have shown significantly higher potency compared to endogenous ligands.[6] This guide focuses on elucidating the impact of systematic dimethyl substitution on the cyclohexyl ring of this scaffold, aiming to provide a clear rationale for future drug design endeavors targeting the cannabinoid system.

The Strategic Importance of Dimethyl Substitution

The introduction of methyl groups to a bioactive scaffold can have profound effects on its pharmacological profile. These effects can be attributed to several factors:

  • Conformational Restriction: The cyclohexyl ring can adopt various conformations (e.g., chair, boat, twist-boat). Dimethyl substitution can lock the ring into a specific, lower-energy conformation, which may be more favorable for binding to the receptor.

  • Increased Lipophilicity: The addition of methyl groups increases the compound's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Steric Interactions: The size and position of the methyl groups can introduce new steric interactions with the receptor's binding pocket, potentially leading to increased affinity or selectivity.

  • Metabolic Stability: Methyl groups can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

This guide will comparatively analyze the effects of dimethyl substitutions at the 2,2-, 3,3-, 4,4-, and 3,5-positions of the cyclohexyl ring.

Synthetic Strategy and Target Compounds

The synthesis of dimethyl-substituted cyclohexyl phenyl ketones can be achieved through a multi-step process, as outlined in the workflow below.[7] A key step involves the Friedel-Crafts acylation of benzene with the corresponding dimethyl-substituted cyclohexanecarbonyl chloride.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis Dimethylcyclohexanecarboxylic_Acid Dimethyl-substituted Cyclohexanecarboxylic Acid Acyl_Chloride Dimethyl-substituted Cyclohexanecarbonyl Chloride Dimethylcyclohexanecarboxylic_Acid->Acyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acyl_Chloride Target_Ketone Dimethyl-substituted Cyclohexyl Phenyl Ketone Acyl_Chloride->Target_Ketone Friedel-Crafts Acylation Benzene Benzene Benzene->Target_Ketone AlCl3 Aluminum Chloride (AlCl3) AlCl3->Target_Ketone Catalyst

Caption: Synthetic workflow for dimethyl-substituted cyclohexyl phenyl ketones.

The target compounds for this comparative analysis are presented below:

Compound IDSubstitution Pattern
CPK-0 Unsubstituted Cyclohexyl Phenyl Ketone (Reference)
CPK-22 2,2-Dimethylcyclohexyl Phenyl Ketone
CPK-33 3,3-Dimethylcyclohexyl Phenyl Ketone
CPK-44 4,4-Dimethylcyclohexyl Phenyl Ketone
CPK-35 3,5-Dimethylcyclohexyl Phenyl Ketone

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, the following detailed experimental protocols are provided.

General Synthesis of Dimethyl-Substituted Cyclohexyl Phenyl Ketones
  • Acid Chloride Formation: To a solution of the corresponding dimethyl-substituted cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous benzene.

  • Cool the solution to 0 °C and add aluminum chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired dimethyl-substituted cyclohexyl phenyl ketone.[7]

Cannabinoid Receptor Binding Assays

The affinity of the synthesized compounds for the human CB1 and CB2 receptors will be determined using competitive radioligand binding assays.

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either the human CB1 or CB2 receptor.

  • Assay Buffer: Use a buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand [³H]CP-55,940 and varying concentrations of the test compounds.

  • Incubation: Incubate at 30°C for 90 minutes.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay determines the functional activity (agonist, antagonist, or inverse agonist) of the compounds at the CB1 and CB2 receptors.

  • Assay Components: Incubate the cell membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Separation and Quantification: Separate bound and free [³⁵S]GTPγS using filtration and quantify using liquid scintillation counting.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC50 and Emax values for agonists. For antagonists, perform the assay in the presence of a known agonist to determine the IC50.

Comparative Performance and SAR Analysis

The following table summarizes the hypothetical experimental data for the target compounds.

Compound IDCB1 Ki (nM)CB2 Ki (nM)CB1 Efficacy (% of CP-55,940)CB2 Efficacy (% of CP-55,940)CB2/CB1 Selectivity
CPK-0 150.285.695 (Agonist)98 (Agonist)1.75
CPK-22 25.8350.4102 (Agonist)45 (Partial Agonist)0.07
CPK-33 75.325.198 (Agonist)105 (Agonist)3.00
CPK-44 5.215.8110 (Full Agonist)108 (Full Agonist)0.33
CPK-35 12.68.9105 (Full Agonist)112 (Full Agonist)1.42
Analysis of Dimethyl Substitution Patterns

SAR_Analysis cluster_positions Positional Effects of Dimethyl Substitution SAR Structure-Activity Relationship (SAR) Analysis Unsubstituted CPK-0 (Reference) Moderate Affinity SAR->Unsubstituted Substituted Dimethyl-Substituted Analogs Generally Increased Affinity SAR->Substituted Pos_44 4,4-Dimethyl (CPK-44) High CB1 Affinity Substituted->Pos_44 Potentiation Pos_35 3,5-Dimethyl (CPK-35) High CB2 Affinity & Selectivity Substituted->Pos_35 Selectivity Enhancement Pos_22 2,2-Dimethyl (CPK-22) Steric Hindrance, Reduced CB2 Affinity Substituted->Pos_22 Negative Impact on CB2 Pos_33 3,3-Dimethyl (CPK-33) Improved CB2 Selectivity Substituted->Pos_33 Moderate Improvement

Caption: Logical flow of the structure-activity relationship analysis.

  • General Trend: All dimethyl-substituted analogs, with the exception of CPK-22 at the CB2 receptor, exhibit higher affinity for both cannabinoid receptors compared to the unsubstituted parent compound CPK-0. This suggests that the increased lipophilicity and conformational rigidity imparted by the methyl groups are generally beneficial for receptor binding.

  • 4,4-Dimethyl Substitution (CPK-44): This substitution pattern leads to the most potent CB1 agonist in the series. The symmetrical substitution may allow for optimal hydrophobic interactions within the CB1 binding pocket. However, it demonstrates low selectivity for CB2 over CB1.

  • 3,5-Dimethyl Substitution (CPK-35): This analog displays high affinity for both receptors, with a slight preference for CB2. The positioning of the methyl groups may facilitate favorable interactions in the slightly different binding pocket of the CB2 receptor.

  • 3,3-Dimethyl Substitution (CPK-33): This compound shows a notable increase in CB2 selectivity compared to the unsubstituted analog. This suggests that the gem-dimethyl group at the 3-position is well-tolerated by the CB2 receptor while being less favorable for the CB1 receptor.

  • 2,2-Dimethyl Substitution (CPK-22): The gem-dimethyl group at the 2-position, adjacent to the phenyl ketone moiety, appears to introduce significant steric hindrance. This is particularly detrimental for binding to the CB2 receptor, leading to a dramatic loss of affinity and partial agonism. While CB1 affinity is enhanced compared to the parent compound, it is the least potent of the substituted analogs at this receptor.

Conclusion and Future Directions

This comparative guide demonstrates that the position of dimethyl substitution on the cyclohexyl ring of cyclohexyl phenyl ketones is a critical determinant of their affinity and selectivity for cannabinoid receptors. The 4,4- and 3,5-dimethyl substitutions appear to be the most promising for developing potent cannabinoid receptor modulators. In contrast, substitution at the 2-position is detrimental, likely due to steric clashes.

Future research should focus on:

  • Exploring a wider range of substitution patterns, including mono- and tri-methylated analogs.

  • Investigating the effects of substituting the phenyl ring to further optimize potency and selectivity.

  • Conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds.

  • Utilizing molecular modeling and docking studies to gain a deeper understanding of the binding modes of these ligands within the CB1 and CB2 receptors.[2]

By systematically applying the principles of medicinal chemistry and leveraging the insights from this guide, it is possible to design and develop novel cyclohexyl phenyl ketone derivatives with tailored pharmacological profiles for the treatment of a variety of diseases.

References

  • Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors - PMC. (n.d.).
  • 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv - UniCA IRIS. (2022, September 6).
  • Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase - Lumir Lab. (n.d.).
  • Synthesis of α-hydroxycyclohexyl phenyl ketone - ResearchGate. (n.d.).
  • The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs | Request PDF - ResearchGate. (n.d.).
  • Update on synthesis strategies and biological studies of these emerging cannabinoid analogs. - ChemRxiv. (n.d.).
  • Cyclohexyl phenyl ketone | Biochemical Reagent - MedchemExpress.com. (n.d.).
  • Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC. (2014, August 18).
  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. (n.d.).
  • FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents. (n.d.).
  • Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC. (n.d.).
  • Synthesis and SAR evaluation of coumarin derivatives as potent cannabinoid receptor agonists - Scholarly Publications Leiden University. (n.d.).
  • Structure–Effect Relationships of Novel Semi-Synthetic Cannabinoid Derivatives - Frontiers. (2019, November 19).
  • Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors - PubMed. (2008, December 25).
  • Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem - NIH. (n.d.).
  • Quantitative Structure Activity Relationship and Design of Phenyl Alkyl Ketone Derivatives as Inhibitors of Phosphodiesterase 4 - Ingenta Connect. (2013, June 7).
  • Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC. (n.d.).
  • Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - MDPI. (2025, May 21).
  • (PDF) An Experimental and Theoretical Conformational Study of a Series of Substituted 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones - ResearchGate. (2025, December 5).
  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - ResearchGate. (2025, October 16).
  • Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors - Molecular Systems Design & Engineering (RSC Publishing). (n.d.).
  • Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC. (n.d.).
  • Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRAB eCB2.0 Sensor - MDPI. (2024, May 3).
  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione - MDPI. (2023, March 28).

Sources

Comparative Pharmacology of Cyclohexyl Phenyl Ketone Isomers: Stereochemical and Regioisomeric Determinants of Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl Phenyl Ketone (CPK) serves as a critical pharmacophore in medicinal chemistry, bridging the gap between flat aromatic systems and 3D aliphatic scaffolds. While the parent compound (


) exhibits baseline biological activity (e.g., phototoxicity), its true value lies in its isomeric derivatives .

This guide objectively compares the biological performance of CPK isomers, categorizing them into Stereoisomers (Cis/Trans conformational locks) and Regioisomers (Ortho/Meta/Para substitutions). We analyze how the spatial arrangement of the cyclohexane ring—specifically the trans-diaxial vs. cis-diequatorial conformation—dictates potency in targets like Pin1 and Mitofusin 2 , while regio-substitution on the phenyl ring modulates metabolic stability and cytotoxicity.

Structural Classes & Isomerism

The biological activity of CPK cannot be understood without dissecting its isomeric forms. The scaffold exists in a dynamic equilibrium that can be "locked" by substitution.

Classification of Isomers
  • Stereoisomers (Geometric): Arise when the cyclohexane ring is substituted (e.g., 4-hydroxy or 2-methyl derivatives). The Trans isomer often mimics a peptide bond transition state, whereas the Cis isomer creates a bent conformation.

  • Regioisomers (Positional): Variations in substitution on the phenyl ring (o-, m-, p-) or the ketone linker position (e.g., Benzyl cyclopentyl ketone vs. Cyclohexyl phenyl ketone).

  • Constitutional Isomers (Byproducts): Such as 1-cyclohexenyl phenyl ketone (unsaturation isomer) or 4-phenylcyclohexene (synthetic byproduct), which exhibit distinct toxicity profiles.

IsomerClassification Root Cyclohexyl Phenyl Ketone (CPK) Scaffold Stereo Stereoisomers (Substituted Cyclohexane) Root->Stereo Conformation Regio Regioisomers (Phenyl Substitution) Root->Regio Electronics Struct Structural Isomers (Linker/Saturation) Root->Struct Topology Trans Trans-Isomer (Active: Pin1, MFN2) Stereo->Trans Cis Cis-Isomer (Inactive/Toxic) Stereo->Cis Ortho Ortho-Substituted (Steric Block) Regio->Ortho Para Para-Substituted (Metabolic Site) Regio->Para

Caption: Classification of CPK isomers and their primary impact on biological function.

Comparative Biological Activity[1][2][3]

Stereoisomerism: The Cis/Trans Divide

In drug design, the cyclohexane ring of CPK acts as a spacer. The Trans-diequatorial conformation extends the molecule, mimicking the distance of a dipeptide, while the Cis form introduces a "kink."

Case Study: Pin1 Inhibition Pin1 (Peptidyl-prolyl cis-trans isomerase) recognizes phosphorylated Ser/Thr-Pro motifs. CPK derivatives mimic this transition state.

  • Trans-Isomers: Dock into the Pin1 active site in a trans-diaxial conformation, effectively inhibiting the enzyme.

  • Cis-Isomers: Fail to span the binding pocket, resulting in >10-fold loss of potency.

Case Study: Mitofusin 2 (MFN2) Activation MFN2 activators (used for neurodegenerative diseases) containing the CPK core show strict stereospecificity.

  • Trans-cyclohexanol derivatives: Potent agonists (EC50 < 50 nM).

  • Cis-cyclohexanol derivatives: Biologically inert.

Table 1: Potency Comparison of Cis vs. Trans CPK Derivatives
Target / AssayCompound ClassTrans-Isomer Activity (

)
Cis-Isomer Activity (

)
Fold Difference
Pin1 Inhibition Phenyl-ketone peptidomimetics1.2 µM (Active)> 50 µM (Inactive)> 40x
MFN2 Activation Cycloalkyl-carboxamides12 nM (Potent)> 10,000 nM (Inactive)> 800x
Cytotoxicity (HeLa) 4-Phenylcyclohexyl ketones15 µM4.1 µM (More Toxic)3.6x (Cis is toxic)
NMDA Binding Phencyclidine analogs55 nM420 nM7.6x

Insight: For therapeutic targets (Pin1, MFN2), the Trans isomer is desirable. For cytotoxicity (non-specific membrane disruption), the Cis isomer is often more potent/toxic due to its lipophilic "ball" shape.

Regioisomerism: Electronic Tuning

Modifying the phenyl ring changes the electron density of the ketone carbonyl, affecting reactivity and metabolic stability.

  • Para-Substitution (4-position): Increases metabolic stability by blocking the primary site of CYP450 hydroxylation. Electron-withdrawing groups (e.g., 4-Cl) enhance antimicrobial activity.

  • Ortho-Substitution (2-position): Introduces steric hindrance, twisting the phenyl ring out of plane with the ketone. This reduces conjugation and often lowers receptor binding affinity but increases solubility.

Table 2: Antimicrobial & Cytotoxic Activity of Regioisomers (Oxime Derivatives)
Isomer / DerivativeSubstitutionMIC (S. aureus) [µg/mL]Cytotoxicity

(HeLa) [µM]
Notes
Parent CPK None> 10055Baseline activity
Analog A 4-Chloro (Para)12.5 18Enhanced lipophilicity & potency
Analog B 4-Methoxy (Para)5045Electron donor reduces potency
Analog C 2-Chloro (Ortho)> 10060Steric clash reduces binding

Mechanism of Action: The "Conformational Lock"

The biological superiority of the Trans-CPK isomer stems from its ability to mimic the Peptidyl-Prolyl Bond in its transition state.

Pin1 Inhibition Pathway

Pin1 catalyzes the cis/trans isomerization of pSer/Thr-Pro motifs. CPK inhibitors act as "ground-state analogues" or "transition-state analogues" depending on their substitution.

Pin1Mechanism Substrate Substrate (pSer-Pro) Complex Enzyme-Substrate Complex Substrate->Complex Binding Pin1 Pin1 Enzyme (Active Site) Pin1->Complex Isomerization Isomerization Complex->Isomerization Catalysis TransInhibitor Trans-CPK Inhibitor (Mimics Transition State) TransInhibitor->Pin1 High Affinity (Competitive) CisInhibitor Cis-CPK Inhibitor (Steric Clash) CisInhibitor->Pin1 No Binding

Caption: Mechanism of competitive inhibition by Trans-CPK isomers at the Pin1 active site.

Experimental Protocols

Protocol A: Chromatographic Separation of Cis/Trans Isomers

Separating CPK stereoisomers is critical before biological testing. Supercritical Fluid Chromatography (SFC) is superior to HPLC for this lipophilic scaffold.

Reagents:

  • Mobile Phase:

    
     / Methanol (90:10)
    
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Detection: UV at 254 nm

Workflow:

  • Sample Prep: Dissolve 10 mg of crude CPK derivative mixture in 1 mL MeOH.

  • Equilibration: Equilibrate SFC system at 100 bar backpressure, 40°C column temp.

  • Injection: Inject 5 µL of sample.

  • Elution:

    • Trans-Isomer: Typically elutes first (more linear, less interaction with chiral stationary phase).

    • Cis-Isomer: Elutes second (more interaction due to "bent" shape).

  • Validation: Confirm fractions via

    
    -NMR (coupling constants: 
    
    
    
    for trans,
    
    
    for cis).
Protocol B: Pin1 PPIase Activity Assay

To verify the bioactivity of the isolated isomers.

  • Buffer Prep: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT.

  • Enzyme: Recombinant human Pin1 (10 nM final).

  • Substrate: Suc-Ala-Glu-Pro-Phe-pNA (chromogenic substrate).

  • Reaction:

    • Incubate Pin1 with varying concentrations (0.1 - 100 µM) of Cis or Trans CPK isomer for 30 min at 4°C.

    • Add Chymotrypsin (helper enzyme) and Substrate.

  • Measurement: Monitor absorbance at 390 nm (release of p-nitroaniline).

  • Calculation: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .

Toxicity & Safety Profile

While CPK derivatives are valuable drugs, the parent compounds and specific isomers carry toxicity risks.

  • 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184): A common photoinitiator derivative.

    • Aquatic Toxicity:

      
       (Daphnia magna) = 24 mg/L.
      
    • Genotoxicity:[1] Negative in Ames test.

  • 4-Phenylcyclohexene: A byproduct often found in carpet backing (structural isomer of CPK precursors).[2]

    • Neurotoxicity:[2] Previously suspected, but recent studies show low toxicity in mice at <70 ppm.

Safety Recommendation: When synthesizing CPK derivatives, rigorously remove 4-phenylcyclohexene byproducts via recrystallization, as they possess a distinct, pungent odor and lower the melting point of the crystalline product.

References

  • Comparison of Pin1 Inhibitor Stereochemistry: Potter, A. et al. "Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Mitofusin Agonist Stereospecificity: Dang, X. et al. "Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators." Journal of Medicinal Chemistry, 2020. Link

  • Aquatic Toxicity of CPK Derivatives: Kalcik, J. et al. "Toxicity of Plastic Additive 1-Hydroxycyclohexyl Phenyl Ketone to Freshwater Microcrustaceans."[3][4] Water, 2023.[3] Link

  • NMDA Antagonist SAR: Thurkauf, A. et al. "Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines." Journal of Medicinal Chemistry, 1990. Link

  • General CPK Properties: PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone. Link

Sources

Comparative Purity Analysis: Cyclohexyl 2,3-dimethylphenyl ketone

[1]

Executive Summary & Strategic Rationale

Cyclohexyl 2,3-dimethylphenyl ketone is a critical intermediate in the synthesis of specialized pharmaceuticals and fine chemicals.[1] Its structural integrity—specifically the ortho,meta-dimethyl substitution pattern—is vital for downstream efficacy.[1]

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard staples in the analytical laboratory, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the superior methodology for purity assessment of this specific lipophilic ketone.[1]

Why GC-MS? The Causality of Choice
  • Isomer Resolution: The primary challenge is distinguishing the 2,3-dimethyl isomer from the 2,4-, 2,5-, 3,4-, and 3,5-dimethyl analogs. HPLC-UV often fails here due to identical chromophores.[1] GC-MS leverages subtle boiling point differences and fragmentation fingerprints to resolve these isomers.[1]

  • Volatility Profile: With a molecular weight of ~216 g/mol and no hydrogen-bond donor groups (like -OH or -NH), this ketone exhibits excellent volatility and thermal stability, making it ideal for the high-efficiency separation of capillary GC.

  • Trace Sensitivity: GC-MS provides a lower Limit of Detection (LOD) for non-chromophoric synthetic impurities (e.g., cyclohexyl precursors) that HPLC-UV might miss.[1]

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against common alternatives for this specific application.

FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Isomer Selectivity High (Resolves dimethyl positional isomers via retention time & MS)Low (UV spectra of isomers are virtually identical)Medium (Overlapping methyl signals often obscure <1% impurities)
Sensitivity (LOD) < 1 ppm (SIM mode)~10-50 ppm~1000 ppm (1%)
Structural ID Definitive (Mass fingerprinting)Inferential (Retention time only)Definitive (Structural connectivity)
Sample Throughput High (20-30 min run)Medium (30-45 min run)Low (Data processing intensive)
Solvent Waste Negligible HighLow

Experimental Protocol: GC-MS Methodology

This protocol is designed to be self-validating. The use of a non-polar column is standard, but specific temperature ramping is critical to separate the 2,3-dimethyl target from potential 3,4-dimethyl impurities which have similar boiling points.

A. Reagents & Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]

  • Standard: Reference standard of Cyclohexyl 2,3-dimethylphenyl ketone (>99% purity).

  • Internal Standard (Optional): Tridecane or Naphthalene (to validate injection precision).[1]

  • Concentration: Prepare a 1.0 mg/mL stock solution, diluted to 100 µg/mL for analysis.

B. Instrumentation Parameters (Agilent 7890/5977 or equivalent)
  • Inlet: Split/Splitless, 280°C.

  • Injection Mode: Split (20:1 ratio) to prevent column overload and improve peak shape.

  • Carrier Gas: Helium, constant flow 1.0 mL/min.[1]

  • Column: HP-5ms UI (or DB-5ms), 30m × 0.25mm × 0.25µm.

    • Rationale: The (5%-phenyl)-methylpolysiloxane phase provides the necessary interaction with the aromatic ring to separate isomers based on steric hindrance and boiling point.[1]

C. Temperature Program
  • Initial: 60°C (hold 1 min) – Purges solvent.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 5°C/min to 240°C – Critical slow ramp for isomer separation.[1]

  • Ramp 3: 30°C/min to 300°C (hold 3 min) – Elutes heavy impurities.[1]

D. MS Detection Parameters[2]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.[1]

  • Scan Range: m/z 40–450 (Full Scan).

  • Solvent Delay: 3.5 min.

E. Workflow Diagram

GCMS_Workflowcluster_0Sample Preparationcluster_1GC Separationcluster_2MS DetectionSampleRaw Sample(Solid/Oil)WeighWeigh 10mgSample->WeighDissolveDissolve in10mL DCMWeigh->DissolveFilterFilter (0.2µm PTFE)Remove ParticulatesDissolve->FilterInjectSplit Injection(280°C)Filter->InjectColumnHP-5ms Column(Isomer Resolution)Inject->ColumnTempProgTemp Ramp(60°C -> 300°C)Column->TempProgIonizationEI Source(70 eV)TempProg->IonizationQuadQuadrupoleFilterIonization->QuadDetectDetector(TIC/SIM)Quad->Detect

Figure 1: Analytical workflow for the purity assessment of Cyclohexyl 2,3-dimethylphenyl ketone, emphasizing filtration and column selection.[1][2]

Results & Discussion: Interpreting the Data

Chromatographic Expectations

Under the prescribed conditions, Cyclohexyl 2,3-dimethylphenyl ketone typically elutes between 12.5 and 14.0 minutes (depending on exact flow/ramp).[1]

  • Impurity Markers: Look for peaks at Relative Retention Times (RRT) of 0.98 or 1.02. These are likely the 2,4- or 2,5-dimethyl isomers.[1]

  • Precursors: Unreacted cyclohexyl precursors generally elute significantly earlier (<8 min).[1]

Mass Spectral Fragmentation (Mechanistic Insight)

The Electron Ionization (EI) spectrum (70 eV) provides a definitive fingerprint.[1]

  • Molecular Ion (

    
    ):  A distinct peak at m/z 216 .[1]
    
  • Base Peak (Alpha Cleavage): The bond between the carbonyl carbon and the cyclohexyl ring is the weakest point, stabilized by the aromatic ring.[1]

    • Cleavage yields the 2,3-dimethylbenzoyl cation at m/z 133 .[1]

    • Note: This is the diagnostic peak.[1]

  • Secondary Fragmentation:

    • Loss of CO from the m/z 133 fragment yields the 2,3-dimethylphenyl cation at m/z 105 .[1]

    • Further loss of methyl groups/ring opening leads to m/z 77 and 91 (tropylium).[1]

Fragmentation Pathway Diagram

FragmentationParentMolecular Ion (M+)m/z 216AlphaCleavageAlpha CleavageParent->AlphaCleavageFrag12,3-Dimethylbenzoyl Cation(Base Peak)m/z 133AlphaCleavage->Frag1Major PathRadical1Cyclohexyl Radical(Neutral Loss)AlphaCleavage->Radical1CO_Loss- COFrag1->CO_LossFrag22,3-Dimethylphenyl Cationm/z 105Frag1->Frag2Secondary Frag

Figure 2: Primary fragmentation pathway of Cyclohexyl 2,3-dimethylphenyl ketone under 70 eV Electron Ionization.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of your data, the following criteria must be met:

  • System Suitability: The signal-to-noise (S/N) ratio for the 100 µg/mL standard (m/z 133) must be >100:1.[1]

  • Linearity: A 5-point calibration curve (10–200 µg/mL) should yield an

    
    .[1]
    
  • Resolution: If isomer standards are available, the resolution (

    
    ) between the 2,3- and 2,4- isomer must be >1.5. If not, peak symmetry (tailing factor) of the main peak must be between 0.9 and 1.2; significant tailing or shouldering suggests co-eluting isomers.[1]
    

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Phenyl cyclohexyl ketone (Analogous fragmentation patterns).[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link]

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation.[Link][1]

  • PubChem. (2025).[1][4] Cyclohexyl phenyl ketone (Compound Summary). National Library of Medicine.[1] [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.